(2-Fluoro-5-nitrophenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIOUOYJVOSTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403284 | |
| Record name | (2-fluoro-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63878-73-9 | |
| Record name | 2-Fluoro-5-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63878-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-fluoro-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-5-nitrophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of (2-Fluoro-5-nitrophenyl)methanol
This document provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and safety information for this compound (CAS No: 63878-73-9). This fluorinated nitroaromatic compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialized chemicals.
General and Physicochemical Properties
This compound is a yellow to brown solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a hydroxymethyl group. These functional groups dictate its reactivity and physical characteristics. For safe handling and storage, it should be kept in an inert atmosphere at room temperature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | [1][2][3] |
| Molecular Weight | 171.13 g/mol | [1][2] |
| CAS Number | 63878-73-9 | [1][2] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 62-64 °C / 68-71 °C (lit.) | [1] |
| Boiling Point | 319.0 ± 27.0 °C (Predicted) | [1] |
| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.34 ± 0.10 (Predicted) | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The provided data was acquired in deuterated chloroform (CDCl₃).[1]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Spectrum | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 8.43 | dd, J = 6.2, 2.9 Hz | Aromatic CH (H-6) |
| 8.19 | ddd, J = 9.0, 4.5, 2.9 Hz | Aromatic CH | |
| 7.20 | dd, J = 9.0, 9.0 Hz | Aromatic CH | |
| 4.85 | d, J = 3.6 Hz | CH₂ (Methylene) | |
| 2.12 | s | OH (Hydroxyl) | |
| ¹³C NMR | 125.0 | d, J = 10.0 Hz | Aromatic CH |
| 124.7 | d, J = 6.9 Hz | Aromatic CH | |
| 116.2 | d, J = 23.6 Hz | Aromatic CH | |
| 58.2 | CH₂ (Methylene) | ||
| Source: ChemicalBook[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), N=O (nitro), and C-F bonds. A typical IR spectrum for this compound is available in spectral databases.[2][4]
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation: A small amount of the solid compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.
-
Background Collection: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Analysis: The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. GC-MS data from the NIST Mass Spectrometry Data Center is available for this compound.[2] The monoisotopic mass is 171.03317122 Da.[2]
Experimental Protocol: Acquiring a GC-MS Spectrum
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC) inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the compound from any impurities.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer source (e.g., an electron ionization source), where it is fragmented and ionized. The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
-
Data Interpretation: The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure.
Synthesis and Reactivity
This compound is typically prepared by the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde.[1]
Experimental Protocol: Synthesis from 2-Fluoro-5-nitrobenzaldehyde
This protocol describes the reduction of 2-fluoro-5-nitrobenzaldehyde using sodium borohydride.[1]
-
Reaction Setup: Dissolve 2-fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol) in methanol (10 mL) in a suitable reaction flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (182 mg, 4.82 mmol) portion-wise to the stirred solution.
-
Reaction Monitoring: Continue stirring the reaction mixture at 0 °C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, acidify the reaction mixture to approximately pH 4 using 1 M hydrochloric acid. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Add water (50 mL) to the residue and extract the product into diethyl ether.
-
Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a light yellow solid (1007 mg, 99% yield).[1]
Caption: Synthesis workflow for this compound.
Reactivity and Potential Applications
The chemical reactivity of this molecule is governed by its three functional groups. The hydroxyl group can undergo esterification or etherification and can be oxidized to an aldehyde. The nitro group can be reduced to an amine, which is a key transformation for introducing nitrogen-containing functionalities. The fluoro-substituted aromatic ring is activated towards nucleophilic aromatic substitution.
This compound is a useful building block for more complex molecules. It may be used to synthesize derivatives such as 2-fluoro-5-nitrobenzyl bromide and 5-amino-2-fluorobenzyl alcohol, which are precursors for various pharmaceutical and agrochemical compounds.[1]
Caption: Potential synthetic applications of the title compound.
Safety and Handling
This compound is classified as an irritant.[1] According to the Globally Harmonized System (GHS), it is associated with the following hazards:
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]
This technical guide is intended for use by qualified individuals trained in chemical handling and laboratory procedures. Always consult the full Safety Data Sheet (SDS) before use.
References
An In-depth Technical Guide to (2-Fluoro-5-nitrophenyl)methanol (CAS: 63878-73-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-5-nitrophenyl)methanol, with CAS Registry Number 63878-73-9, is a substituted aromatic alcohol.[1][2][3] Its chemical structure incorporates a benzene ring functionalized with a fluorine atom, a nitro group, and a hydroxymethyl group.[4] This arrangement of functional groups, particularly the electron-withdrawing nitro group and the versatile hydroxymethyl group, makes it a valuable intermediate in synthetic organic chemistry.[4] While direct biological activity for this specific compound is not extensively documented in public literature, its utility as a building block for more complex molecules positions it as a compound of interest in the fields of medicinal chemistry and agrochemical synthesis.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications.
Physicochemical Properties
This compound is typically a yellow to brown solid at room temperature.[6] A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 63878-73-9 | [1][2][3] |
| Molecular Formula | C₇H₆FNO₃ | [1][3] |
| Molecular Weight | 171.13 g/mol | [1] |
| Melting Point | 68-71 °C | [1][6][7] |
| Appearance | Yellow to brown solid | [6] |
| Boiling Point (Predicted) | 319.0 ± 27.0 °C | [6] |
| Density (Predicted) | 1.434 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 13.34 ± 0.10 | [6] |
| InChIKey | IFIOUOYJVOSTFH-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])CO)F |
Synthesis
This compound can be readily prepared by the reduction of its corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde.[6] The most common method employs sodium borohydride as the reducing agent in a methanol solvent.[6]
Experimental Protocol: Reduction of 2-Fluoro-5-nitrobenzaldehyde[7]
This protocol details the synthesis of this compound from 2-fluoro-5-nitrobenzaldehyde.[6]
Materials:
-
2-Fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol)
-
Methanol (10 mL)
-
Sodium borohydride (182 mg, 4.82 mmol)
-
1 M Hydrochloric acid
-
Water
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzaldehyde in methanol in a suitable reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 3 hours.
-
After the reaction is complete, acidify the mixture to pH 4 with 1 M hydrochloric acid.
-
Concentrate the reaction mixture to remove methanol.
-
Add 50 mL of water to the residue and extract the product with diethyl ether.
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield this compound as a light yellow solid (yield ~99%).[6]
Synthesis Workflow Diagram
References
- 1. This compound | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 63878-73-9 this compound AKSci J62788 [aksci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
synthesis of (2-Fluoro-5-nitrophenyl)methanol from 2-fluoro-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (2-Fluoro-5-nitrophenyl)methanol from 2-fluoro-5-nitrobenzaldehyde. The primary method described is the selective reduction of the aldehyde functionality to a primary alcohol using sodium borohydride. This guide provides detailed experimental protocols, quantitative data, and a process workflow to ensure safe and efficient synthesis for research and development purposes.
Overview of the Synthesis
The conversion of 2-fluoro-5-nitrobenzaldehyde to this compound is a standard reduction reaction. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it efficiently reduces aldehydes and ketones without affecting other functional groups like the nitro group present in the starting material.[1][2] The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.[3]
An alternative method for this reduction is catalytic hydrogenation. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[4][5] While effective, this method requires specialized equipment to handle hydrogen gas under pressure.
This guide will focus on the more accessible sodium borohydride reduction method.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Fluoro-5-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | 57-60 |
| Sodium Borohydride | NaBH₄ | 37.83 | >300 (decomposes) |
| This compound | C₇H₆FNO₃ | 171.13 | Not specified |
Experimental Protocol: Sodium Borohydride Reduction
This protocol is adapted from a standard procedure for the reduction of a similar nitro-substituted benzaldehyde.[1]
Materials:
-
2-fluoro-5-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzaldehyde in methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions over 10-15 minutes. A typical molar ratio is 1.2 to 1.5 equivalents of NaBH₄ per equivalent of the aldehyde. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the effervescence ceases. This step neutralizes the excess sodium borohydride and the borate esters formed during the reaction.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction two more times with fresh portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine (saturated sodium chloride solution).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent to obtain a clear solution of the product.
-
Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product with high purity.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Reaction Mechanism
The reduction of the aldehyde to an alcohol by sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2]
References
- 1. studylib.net [studylib.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(2-Fluoro-5-nitrophenyl)methanol structural information and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, identifiers, and key experimental data for (2-Fluoro-5-nitrophenyl)methanol. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in medicinal chemistry and drug discovery.
Core Structural Information and Identifiers
This compound is a substituted aromatic alcohol. Its core structure consists of a benzene ring functionalized with a fluorine atom, a nitro group, and a hydroxymethyl group. The relative positions of these substituents are crucial for its chemical properties and reactivity.
Key Identifiers
A consistent and accurate identification of chemical compounds is paramount in research and development. The following table summarizes the primary identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 63878-73-9[1] |
| Molecular Formula | C₇H₆FNO₃[1] |
| Molecular Weight | 171.13 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])CO)F[1] |
| InChI | InChI=1S/C7H6FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2[1] |
| InChIKey | IFIOUOYJVOSTFH-UHFFFAOYSA-N[1] |
Synonyms
The compound is also known by several synonyms, including:
-
2-Fluoro-5-nitrobenzyl alcohol[2]
-
(2-fluoro-5-nitrophenyl)methan-1-ol[2]
-
1-fluoro-2-hydroxymethyl-4-nitrobenzene[2]
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Yellow to brown solid | [3] |
| Melting Point | 68-71 °C | [3] |
| Boiling Point (Predicted) | 319.0 ± 27.0 °C | [3] |
| Density (Predicted) | 1.434 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 13.34 ± 0.10 | [3] |
Experimental Data
This section details key experimental data for the characterization of this compound.
Synthesis Protocol
A common method for the preparation of this compound is the reduction of 2-fluoro-5-nitrobenzaldehyde.
Reaction:
Detailed Experimental Steps: [3]
-
To a solution of 2-fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol) in methanol (10 mL), sodium borohydride (182 mg, 4.82 mmol) is added.
-
The reaction mixture is stirred at 0 °C for 3 hours.
-
Upon completion, the reaction is acidified to a pH of 4 with 1 M hydrochloric acid and then concentrated.
-
50 mL of water is added, and the product is extracted with ether.
-
The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is evaporated.
-
The resulting product is this compound as a light yellow solid (1007 mg, 99% yield).[3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
¹H NMR (300 MHz, CDCl₃): δ 8.43 (dd, J = 6.2, 2.9 Hz, 1H), 8.19 (ddd, J = 9.0, 4.5, 2.9 Hz, 1H), 7.20 (t, J = 9.0 Hz, 1H), 4.85 (s, 2H), 2.12 (s, 1H).
-
¹³C NMR (75 MHz, CDCl₃): δ 163.0 (d, J = 251.9 Hz), 148.1, 142.0 (d, J = 8.5 Hz), 125.0 (d, J = 10.0 Hz), 124.7 (d, J = 6.9 Hz), 116.2 (d, J = 23.6 Hz), 58.2.
Mass Spectrometry (MS)
-
GC-MS: The PubChem entry for this compound references GC-MS data available from the NIST Mass Spectrometry Data Center.[1]
Infrared (IR) Spectroscopy
-
An IR spectrum (vapor phase) is available and can be accessed through the PubChem database.[1]
Applications in Drug Development
While specific biological activities or signaling pathway involvements for this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The presence of fluoro and nitro groups on a phenyl ring makes it a versatile building block.
Structurally related aminophenol derivatives are known to be valuable intermediates in the synthesis of various therapeutic agents. For instance, fluorinated and nitrated aminophenyl compounds can serve as precursors for kinase inhibitors, a major class of anti-cancer drugs.[4] The amino group can act as a key attachment point for heterocyclic scaffolds common in kinase inhibitor designs.
The diagram below illustrates the logical relationship between the various identifiers and the chemical structure of this compound.
References
An In-depth Technical Guide to (2-Fluoro-5-nitrophenyl)methanol: Properties, Synthesis, and Application in Pharmaceutical Manufacturing
For Immediate Release
This technical guide provides a comprehensive overview of (2-Fluoro-5-nitrophenyl)methanol, a key chemical intermediate, for an audience of researchers, scientists, and professionals in drug development. This document details the physicochemical properties, synthesis protocols, and its significant role as a building block in the synthesis of advanced pharmaceutical compounds, including targeted cancer therapies.
Core Compound Properties
This compound is a halogenated nitroaromatic compound. Its chemical structure is foundational for the synthesis of more complex molecules in medicinal chemistry.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₆FNO₃ | [1][2][3][4] |
| Molecular Weight | 171.13 g/mol | [2][4] |
| CAS Number | 63878-73-9 | [1][3] |
| Appearance | Yellow to brown solid | |
| Melting Point | 68-71 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde. This reaction is a standard procedure in organic synthesis.
Experimental Protocol: Reduction of 2-fluoro-5-nitrobenzaldehyde
Objective: To synthesize this compound.
Materials:
-
2-fluoro-5-nitrobenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzaldehyde (e.g., 1.0 g, 5.91 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (e.g., 182 mg, 4.82 mmol) to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 3 hours.
-
After 3 hours, acidify the reaction mixture to a pH of 4 with 1 M hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add 50 mL of water to the residue and extract the product with diethyl ether.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the final product.
Application in the Synthesis of Kinase Inhibitors
While this compound is a versatile intermediate, its structural analogs are crucial in the synthesis of high-value pharmaceutical agents. A prominent example is the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. A key intermediate in the synthesis of Osimertinib is 4-fluoro-2-methoxy-5-nitroaniline. The following section outlines a synthetic pathway to this intermediate and its subsequent conversion to Osimertinib.
Synthesis of the Key Intermediate: 4-fluoro-2-methoxy-5-nitroaniline
A common route to 4-fluoro-2-methoxy-5-nitroaniline involves the nitration of 4-fluoro-2-methoxyaniline.
Experimental Protocol: Nitration of 4-fluoro-2-methoxyaniline
Objective: To synthesize 4-fluoro-2-methoxy-5-nitroaniline.
Materials:
-
4-fluoro-2-methoxyaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium nitrate (KNO₃)
-
Sodium hydroxide (NaOH)
-
Ice water
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-fluoro-2-methoxyaniline (e.g., 20 g) in concentrated sulfuric acid at -15 °C.[1]
-
Slowly add a solution of potassium nitrate (5.91 g) dissolved in concentrated sulfuric acid, maintaining the temperature at -15 °C.[1]
-
Stir the reaction mixture for 2 hours at this temperature.[1]
-
Pour the reaction mixture into ice water and adjust the pH to 8.0-9.0 with NaOH to precipitate the solid.[1]
-
Filter the precipitate to obtain the yellow solid, 4-fluoro-2-methoxy-5-nitroaniline.[1]
Synthetic Workflow for Osimertinib
The following diagram illustrates the multi-step synthesis of Osimertinib, starting from the key intermediate, 4-fluoro-2-methoxy-5-nitroaniline. This workflow highlights the importance of fluorinated and nitrated aniline derivatives in the construction of complex kinase inhibitors.
Caption: Synthetic workflow for the kinase inhibitor Osimertinib.
Conclusion
This compound and its structural analogs are indispensable building blocks in modern medicinal chemistry. Their unique substitution patterns provide a versatile platform for the synthesis of complex, biologically active molecules. The detailed synthetic protocols and the illustrative workflow for the synthesis of Osimertinib underscore the critical role of these intermediates in the development of targeted therapeutics for researchers and drug development professionals.
References
An In-depth Technical Guide to the Physical Properties of (2-Fluoro-5-nitrophenyl)methanol
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Fluoro-5-nitrophenyl)methanol, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document details its key physical constants, presents experimental protocols for its synthesis and characterization, and visualizes the synthetic workflow.
Physicochemical Properties
This compound is a halogenated nitrobenzyl alcohol. Its core physical and chemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | [1][2] |
| Molecular Weight | 171.13 g/mol | [1] |
| CAS Number | 63878-73-9 | [1][2][3] |
| Appearance | Light yellow to brown solid | [3] |
| Melting Point | 62-64 °C or 68-71 °C (literature) | [3] |
| Boiling Point | 319.0 ± 27.0 °C (Predicted) | [3] |
| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 13.34 ± 0.10 (Predicted) | [3] |
Experimental Protocols
2.1. Synthesis of this compound
A common method for the preparation of this compound involves the reduction of 2-fluoro-5-nitrobenzaldehyde.[3]
Materials:
-
2-fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol)
-
Methanol (10 mL)
-
Sodium borohydride (182 mg, 4.82 mmol)
-
1 M Hydrochloric acid
-
Water
-
Ether
-
Magnesium sulfate
Procedure:
-
A solution of 2-fluoro-5-nitrobenzaldehyde in methanol is prepared.
-
Sodium borohydride is added to the solution.
-
The reaction mixture is stirred at 0 °C for 3 hours.
-
Upon completion, the reaction mixture is acidified to a pH of 4 with 1 M hydrochloric acid and then concentrated.
-
50 mL of water is added, and the product is extracted with ether.
-
The organic layer is dried with magnesium sulfate, filtered, and the solvent is evaporated to yield this compound as a light yellow solid.[3]
2.2. Determination of Melting Point
The melting point of the synthesized this compound was determined to be in the range of 62-64 °C.[3] Standard laboratory techniques for melting point determination, such as using a melting point apparatus, would be employed for this measurement.
Workflow Visualization
The following diagram illustrates the synthetic pathway for producing this compound from 2-fluoro-5-nitrobenzaldehyde.
References
An In-depth Technical Guide to the Safety, Hazards, and Handling of (2-Fluoro-5-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, hazard, and handling information for (2-Fluoro-5-nitrophenyl)methanol (CAS No: 63878-73-9), a compound often utilized in organic synthesis and drug discovery. Adherence to the protocols outlined in this document is critical for ensuring personnel safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | PubChem |
| Molecular Weight | 171.13 g/mol | PubChem |
| Appearance | Yellow to brown solid | ChemicalBook |
| Melting Point | 68-71 °C | ChemicalBook |
| Boiling Point (Predicted) | 319.0 ± 27.0 °C | ChemicalBook |
| Density (Predicted) | 1.434 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 13.34 ± 0.10 | ChemicalBook |
| Purity | Typically ≥96% | CymitQuimica |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem
GHS Pictogram:
Signal Word: Warning
Experimental Protocols
The following protocols are designed to ensure the safe handling and use of this compound in a laboratory setting.
Risk Assessment
Prior to handling this compound, a thorough risk assessment must be conducted. This process is crucial for identifying potential hazards and implementing appropriate control measures.
Figure 1: A workflow for conducting a chemical risk assessment.
Methodology:
-
Identify Hazards: Review the Safety Data Sheet (SDS) and other relevant literature to understand the specific hazards associated with this compound, including its irritant properties and potential for target organ toxicity. As a nitroaromatic compound, consider its potential for mutagenicity and environmental persistence.
-
Evaluate Risks: Determine the potential routes of exposure (inhalation, skin contact, eye contact) and the likelihood of each. Assess the quantities being used and the duration of the experiment.
-
Implement Control Measures: Based on the risk evaluation, select and implement appropriate control measures. This includes the use of personal protective equipment (PPE), engineering controls (e.g., fume hood), and administrative controls (e.g., restricting access to the work area).
-
Document Protocol: Create a written safe handling protocol specific to the planned experiment. This document should be readily accessible to all personnel involved.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is detailed below.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles. A face shield is recommended if there is a risk of splashing. |
| Hand Protection | Nitrile gloves. Consider double-gloving for extended handling. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. If handled outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary based on the risk assessment. |
Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.
Handling:
-
All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Use compatible tools and equipment (e.g., glass, stainless steel).
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Some suppliers recommend storing under an inert atmosphere, such as argon.
Emergency Procedures
In the event of an emergency, follow these procedures and the workflow outlined in Figure 2.
Figure 2: General workflow for responding to a chemical spill.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Personal Protection: Before attempting to clean up the spill, don the appropriate PPE as
An In-depth Technical Guide on the Solubility and Storage of (2-Fluoro-5-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and optimal storage conditions for (2-Fluoro-5-nitrophenyl)methanol. The information is curated for professionals in research and drug development who require precise handling and application of this compound.
Core Properties and Storage
This compound is a yellow to brown solid.[1] Proper storage and handling are crucial to maintain its stability and purity.
Table 1: Physical Properties and Recommended Storage Conditions
| Property | Value | Reference(s) |
| CAS Number | 63878-73-9 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [2] |
| Molecular Weight | 171.13 g/mol | [2] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 68-71 °C | [1] |
| Boiling Point | 319.0 ± 27.0 °C (Predicted) | [1] |
| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature | [1] |
| Storage Atmosphere | Inert atmosphere (e.g., Argon charged) | [3] |
| Purity | ≥96% | [3] |
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, qualitative solubility can be inferred from synthesis and purification procedures. The presence of a polar nitro group and a hydroxyl group, combined with a fluorinated phenyl ring, suggests a moderate polarity.
A synthesis procedure for this compound involves its extraction from an aqueous solution into ether, indicating a higher solubility in ether than in water.[1] The purification of a structurally similar compound, 2-chloro-4-fluoro-5-nitrobenzyl alcohol, utilizes tetrahydrofuran for dissolution and ethyl acetate/heptane as eluents in column chromatography.[4] This suggests that this compound is likely soluble in moderately polar to polar aprotic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly Soluble | The organic, aromatic structure likely dominates, despite the presence of polar functional groups. Extraction into ether from an aqueous solution supports this.[1] |
| Methanol, Ethanol | Likely Soluble | The hydroxyl group of the compound can form hydrogen bonds with alcohol solvents. A synthesis of the compound from its corresponding aldehyde is carried out in methanol.[1] |
| Diethyl Ether | Soluble | Used as an extraction solvent in its synthesis.[1] |
| Tetrahydrofuran (THF) | Likely Soluble | A structurally similar compound is soluble in THF.[4] |
| Ethyl Acetate | Likely Soluble | A common solvent for compounds of moderate polarity. Used as an eluent for a similar compound.[4] |
| Dichloromethane (DCM) | Likely Soluble | A versatile solvent for a wide range of organic compounds. |
| Heptane/Hexane | Poorly Soluble | These are non-polar solvents, and the compound's polarity would limit its solubility. Used as a co-eluent with ethyl acetate, suggesting it acts as an anti-solvent.[4] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | As a powerful, polar aprotic solvent, DMSO is expected to dissolve the compound effectively.[5] |
| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a solid compound like this compound in a specific solvent.
Objective: To determine the approximate solubility of this compound in a given solvent at a specified temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath)
-
Pipettes and graduated cylinders
Procedure:
-
Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a vial.
-
Record the exact mass.
-
-
Solvent Addition:
-
Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Dissolution:
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
-
Incremental Solvent Addition:
-
If the solid has not completely dissolved, add another small, measured volume of the solvent.
-
Repeat the agitation and inspection steps.
-
Continue this process of incremental solvent addition until the solid is fully dissolved.
-
-
Calculation:
-
Record the total volume of solvent required to dissolve the initial mass of the compound.
-
Calculate the solubility in terms of mg/mL or mol/L.
Solubility (mg/mL) = Initial mass of compound (mg) / Total volume of solvent (mL)
-
-
Observations:
-
Note any color changes or other observations during the dissolution process.
-
For more precise measurements, the experiment can be performed at a controlled temperature.
-
Mandatory Visualizations
Diagram 1: Recommended Handling and Storage Workflow for this compound
References
A Researcher's Guide to Sourcing and Application of (2-Fluoro-5-nitrophenyl)methanol
Abstract
(2-Fluoro-5-nitrophenyl)methanol (CAS No. 63878-73-9) is a critical fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the ortho-fluoro and para-nitro substituents, make it a versatile precursor for a range of more complex molecules. This guide provides drug development professionals and researchers with a comprehensive overview of reliable sourcing strategies, essential quality control procedures, and key synthetic applications for this reagent. It is designed to bridge the gap between procurement and practical application, ensuring the integrity and success of complex research endeavors.
The Compound: Physicochemical Profile and Strategic Importance
This compound, also known as 2-fluoro-5-nitrobenzyl alcohol, is a solid, typically appearing yellow to brown, with a melting point in the range of 68-71°C.[2] Its molecular structure is foundational to its utility, offering three key reactive sites: the hydroxyl group, the aromatic ring activated towards nucleophilic substitution, and the nitro group which can be reduced to an amine.
Key Properties:
-
CAS Number: 63878-73-9[3]
-
Molecular Formula: C₇H₆FNO₃[3]
-
Molecular Weight: 171.13 g/mol [3]
-
Appearance: Yellow to brown solid[2]
-
Storage: Recommended to be stored long-term in a cool, dry place, often under an inert atmosphere like Argon.[4][5]
Its importance lies in its role as a precursor to compounds like 2-fluoro-5-nitrobenzaldehyde and 5-amino-2-fluorobenzyl alcohol, which are pivotal intermediates in the synthesis of pharmaceuticals and other functional molecules.[2]
Sourcing and Supplier Qualification
The success of a synthesis is fundamentally dependent on the quality of the starting materials. Sourcing this compound requires careful consideration of purity, scale, and supplier reliability. Research-grade material is widely available, but specifications can vary. For drug development professionals, sourcing from vendors who can provide detailed certificates of analysis (CoA) and demonstrate batch-to-batch consistency is paramount.
Key Global Suppliers
The following table summarizes prominent vendors offering this compound. Purity levels are typically ≥95-96%. Researchers should always request a batch-specific CoA for detailed purity analysis.
| Supplier | Product Number (Example) | Typical Purity | Region Served | Notes |
| AK Scientific, Inc. | J62788 | ≥95% | Global (Ships from USA) | All products are for R&D use only and must be handled by qualified persons.[4] |
| Fluorochem | F329578 | N/A | Global | A specialized supplier of fluoro-organic compounds.[1] |
| BLD Pharm | BD138647 | ≥97% | Global | Offers various pack sizes and has distribution centers in multiple regions. |
| ChemScene | CS-W015189 | ≥96% | Global | Provides detailed product information and characterization data. |
| Ambeed | A133177 | N/A | Global | Offers access to NMR, HPLC, and other analytical data online.[6] |
| VWR (Avantor) | 89458-132 | ≥97% | Global | A major distributor with a robust supply chain for research chemicals. |
Disclaimer: This list is not exhaustive. Product numbers and availability are subject to change. Always verify information directly with the supplier.
Supplier Selection Workflow
Choosing the right supplier is a critical decision. The following workflow outlines key decision points for researchers and procurement managers.
Caption: A decision tree for selecting a suitable supplier.
Quality Control of Incoming Reagent
Trustworthiness in synthesis begins with verifying your starting materials. While suppliers provide a CoA, independent verification is a hallmark of rigorous science. Upon receiving a new batch of this compound, performing simple, in-house QC is a self-validating step that prevents costly downstream failures.
Protocol 1: Standard QC Analysis
-
Visual Inspection: Confirm the material is a solid with the expected color (yellow to brown).
-
Melting Point: Determine the melting point. It should be within the expected range of 68-71°C.[2] A broad or depressed melting point suggests impurities.
-
Solubility Check: Confirm solubility in common organic solvents like Methanol, Chloroform, or Ethyl Acetate.
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a proton NMR spectrum.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~8.43 ppm (doublet of doublets, 1H, Ar-H)
-
~8.19 ppm (multiplet, 1H, Ar-H)
-
~7.20 ppm (t, 1H, Ar-H)
-
~4.85 ppm (singlet or doublet, 2H, -CH₂OH)
-
A broad singlet corresponding to the -OH proton may also be visible.
-
-
The integration and splitting patterns should match the structure. The absence of significant unidentifiable peaks confirms purity.[2]
-
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small sample in a suitable solvent (e.g., ethyl acetate).
-
Spot on a silica gel TLC plate.
-
Elute with a solvent system like 30% Ethyl Acetate in Hexanes.
-
Visualize under UV light (254 nm). A single major spot indicates high purity.
-
Key Synthetic Applications & Protocols
The primary utility of this compound is as a precursor. The hydroxyl group is readily manipulated, most commonly via oxidation to the corresponding aldehyde, a versatile intermediate for forming C-N or C-C bonds.
Protocol 2: Oxidation to 2-Fluoro-5-nitrobenzaldehyde
This protocol details a mild and efficient oxidation using Pyridinium chlorochromate (PCC). The choice of PCC is deliberate; it is a reliable reagent for oxidizing primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid, which can be an issue with stronger oxidants like potassium permanganate.
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Silica gel (a pad's worth)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Setup: In a fume hood, add this compound (1.0 eq) and anhydrous DCM to a round-bottom flask equipped with a magnetic stir bar. Stir until all solid is dissolved.
-
Reagent Addition: Add PCC (1.5 eq) to the solution in one portion. The mixture will turn dark and heterogeneous.
-
Expertise Note: PCC is a mild oxidant, but the reaction is typically exothermic. For larger scale reactions, addition in portions or cooling in an ice bath may be necessary to control the temperature.
-
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The starting material spot should be consumed, and a new, less polar spot (the aldehyde) should appear. The reaction is typically complete within 2-4 hours.
-
Trustworthiness Check: Failure to see complete conversion may indicate non-anhydrous conditions or degraded PCC. It is crucial to use anhydrous DCM to ensure the efficiency of the oxidant.
-
-
Work-up & Purification:
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Pass the entire mixture through a short plug of silica gel, eluting with more diethyl ether. This filters out the chromium byproducts.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.
-
-
Characterization: The resulting solid should be the desired 2-Fluoro-5-nitrobenzaldehyde. Confirm its identity and purity via ¹H NMR and melting point analysis.
Synthetic Utility Workflow
This diagram illustrates the central role of this compound as a branching point for synthesizing other key intermediates.
Caption: Key synthetic transformations of the title compound.
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety precautions should be employed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Exposure: In case of contact with eyes or skin, rinse immediately with plenty of water.[2]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling the chemical.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-FLUORO-5-NITROBENZYL ALCOHOL 96 CAS#: 63878-73-9 [m.chemicalbook.com]
- 3. This compound | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 63878-73-9 this compound AKSci J62788 [aksci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 63878-73-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
The Synthetic Versatility of (2-Fluoro-5-nitrophenyl)methanol in Medicinal Chemistry: A Technical Review
(2-Fluoro-5-nitrophenyl)methanol , a substituted benzyl alcohol derivative, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural features, including a fluorine atom, a nitro group, and a primary alcohol, provide a versatile scaffold for the construction of novel therapeutic agents. This technical guide delves into the uses of this compound, with a focus on its application as a key intermediate in the synthesis of kinase inhibitors.
Physicochemical Properties
This compound is a solid at room temperature with a melting point ranging from 68 to 71 °C.[1][2] Its molecular formula is C₇H₆FNO₃, corresponding to a molecular weight of 171.13 g/mol .[3] Key identifiers for this compound are provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 63878-73-9 |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| Melting Point | 68-71 °C |
| Appearance | Yellow to brown solid |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reduction of 2-fluoro-5-nitrobenzaldehyde.
Experimental Protocol: Reduction of 2-fluoro-5-nitrobenzaldehyde
This procedure outlines the synthesis of this compound from its corresponding aldehyde.
Materials:
-
2-fluoro-5-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzaldehyde (1.00 g, 5.91 mmol) in methanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.182 g, 4.82 mmol) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Upon completion of the reaction (monitored by TLC), acidify the mixture to pH 4 with 1 M hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Add water (50 mL) to the residue and extract the product with ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield this compound as a light yellow solid.
Expected Yield: ~99%
Application in the Synthesis of RAF Kinase Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of potent inhibitors of RAF kinases. RAF kinases are crucial components of the RAS-RAF-MEK-ERK signaling pathway, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making RAF kinases attractive targets for cancer therapy.
This compound serves as a precursor for the synthesis of complex urea derivatives that exhibit RAF kinase inhibitory activity. An example of such a derivative is N-(4-((2-fluoro-5-nitrobenzyl)oxy)-3-methylphenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea.
Synthetic Workflow for a RAF Kinase Inhibitor
The following diagram illustrates the synthetic workflow for the preparation of a diaryl urea-based RAF kinase inhibitor starting from this compound.
Caption: Synthetic workflow for a RAF kinase inhibitor.
Experimental Protocol: Synthesis of a Diaryl Urea RAF Kinase Inhibitor
This multi-step synthesis utilizes this compound as a key starting material.
Step 1: Synthesis of 2-Fluoro-5-nitrobenzyl bromide
-
React this compound with a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane (DCM) to yield the corresponding benzyl bromide.
Step 2: Synthesis of 4-((2-Fluoro-5-nitrobenzyl)oxy)-3-methylaniline
-
Couple 2-fluoro-5-nitrobenzyl bromide with 4-amino-2-methylphenol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide, DMF) to form the ether linkage.
Step 3: Synthesis of N-(4-((2-fluoro-5-nitrobenzyl)oxy)-3-methylphenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea
-
React the resulting aniline derivative from Step 2 with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in an inert solvent like DCM to form the final diaryl urea compound.
Biological Activity and Signaling Pathway
The diaryl urea derivatives synthesized from this compound have been shown to be potent inhibitors of RAF kinases, including BRAF and CRAF. These kinases are upstream regulators of the MEK and ERK kinases in the RAS-RAF-MEK-ERK signaling cascade. By inhibiting RAF, these compounds can block the downstream signaling that leads to uncontrolled cell growth.
RAS-RAF-MEK-ERK Signaling Pathway
The following diagram illustrates the central role of RAF kinases in this critical signaling pathway and the point of inhibition by the synthesized urea derivatives.
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway.
Quantitative Data
While specific IC₅₀ values for the diaryl urea derivative mentioned are not publicly available in the referenced patent (WO2008044688A1), similar diaryl urea compounds, such as Sorafenib, exhibit potent inhibition of RAF kinases.
| Compound Class | Target Kinase | Reported IC₅₀ (nM) |
| Diaryl Ureas (e.g., Sorafenib) | c-RAF | 6 |
| BRAF | 22 | |
| VEGFR-2 | 90 |
Note: Data for Sorafenib is provided for illustrative purposes to demonstrate the potency of this class of inhibitors.
Conclusion
This compound is a versatile and valuable intermediate in medicinal chemistry. Its utility is highlighted in the synthesis of potent RAF kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer. The synthetic accessibility of this starting material, coupled with the biological importance of the resulting compounds, underscores its significance for researchers, scientists, and drug development professionals. Further exploration of this building block is likely to yield novel therapeutic agents targeting a range of diseases.
References
Methodological & Application
The Versatility of (2-Fluoro-5-nitrophenyl)methanol in Organic Synthesis: A Building Block for Bioactive Molecules
(2-Fluoro-5-nitrophenyl)methanol is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a primary alcohol on a benzene ring, allows for a wide range of chemical transformations. This trifunctional nature makes it an attractive starting material for the synthesis of complex molecules, including kinase inhibitors and other heterocyclic systems of medicinal interest.
This application note provides a detailed overview of the key applications of this compound, complete with experimental protocols for its principal transformations and a summary of relevant quantitative data.
Key Synthetic Applications
The primary utility of this compound lies in its conversion into two key intermediates: 2-fluoro-5-nitrobenzyl bromide and 5-amino-2-fluorobenzyl alcohol . These derivatives serve as precursors for the introduction of the 2-fluoro-5-nitrophenylmethyl and 5-amino-2-fluorophenylmethyl moieties into larger molecular scaffolds.
-
Synthesis of 2-Fluoro-5-nitrobenzyl Bromide: The conversion of the primary alcohol to a benzyl bromide creates a highly reactive electrophile. This transformation is crucial for subsequent nucleophilic substitution reactions, enabling the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. This is a common strategy in the synthesis of complex drug molecules where this fragment is required.
-
Synthesis of 5-Amino-2-fluorobenzyl Alcohol: The reduction of the nitro group to an amine introduces a key nucleophilic center and a point for further functionalization, such as amide bond formation or the construction of heterocyclic rings. The resulting aminobenzyl alcohol is a valuable synthon for various pharmaceuticals.
The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates, a common practice in medicinal chemistry.
Quantitative Data Summary
While specific, published reaction data for this compound is limited, the following table summarizes typical quantitative data for the key transformations of analogous nitrobenzyl alcohols, providing a benchmark for expected outcomes.
| Transformation | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Bromination | Phosphorus tribromide (PBr₃) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 85 - 95 |
| Thionyl bromide (SOBr₂) | Diethyl ether | 0 to rt | 1 - 3 | 80 - 90 | |
| Nitro Reduction | H₂, Pd/C (10%) | Methanol or Ethanol | rt | 2 - 6 | 90 - 99 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl acetate | 50 - 78 | 1 - 3 | 85 - 95 | |
| Iron powder (Fe), HCl | Ethanol/Water | 70 - 80 | 2 - 4 | 80 - 90 |
Experimental Protocols
The following are detailed, generalized methodologies for the key transformations of this compound. Researchers should optimize these protocols for their specific laboratory conditions.
Protocol 1: Synthesis of 2-Fluoro-5-nitrobenzyl Bromide
This protocol describes a general procedure for the bromination of a benzyl alcohol using phosphorus tribromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 - 0.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-fluoro-5-nitrobenzyl bromide.
-
Purify the crude product by recrystallization or column chromatography on silica gel as needed.
Protocol 2: Synthesis of 5-Amino-2-fluorobenzyl Alcohol
This protocol outlines a general method for the reduction of an aromatic nitro group using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (4.0 - 5.0 eq).
-
Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. A tin salt precipitate will form.
-
Filter the mixture through a pad of diatomaceous earth to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude 5-amino-2-fluorobenzyl alcohol.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
Visualizing the Synthetic Pathways
The following diagrams illustrate the central role of this compound in synthetic workflows.
Caption: Key transformations of this compound.
Caption: Experimental workflow for the synthesis of 2-fluoro-5-nitrobenzyl bromide.
Caption: Experimental workflow for the synthesis of 5-amino-2-fluorobenzyl alcohol.
Application Notes and Protocols: (2-Fluoro-5-nitrophenyl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-5-nitrophenyl)methanol is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a reactive benzylic alcohol, provides multiple points for chemical modification, enabling the exploration of diverse chemical space. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring, facilitating nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, opening avenues for further derivatization. The benzylic alcohol can be oxidized to an aldehyde or converted to a leaving group for substitution reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of enzyme inhibitors, with a particular focus on targeting the PqsD enzyme involved in Pseudomonas aeruginosa quorum sensing.
Application: Inhibition of PqsD and Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation. The Pseudomonas quinolone signal (PQS) system is a key component of this network, and the enzyme PqsD is essential for the biosynthesis of the PQS precursor, 2-heptyl-4(1H)-quinolone (HHQ)[1][2]. Inhibition of PqsD presents an attractive anti-virulence strategy to combat P. aeruginosa infections without exerting direct bactericidal pressure, which may reduce the development of resistance.
Derivatives of nitrophenyl-methanols have shown promise as inhibitors of PqsD[3]. The this compound scaffold serves as an excellent starting point for the design of potent PqsD inhibitors. The fluoro- and nitro-substituted phenyl ring can mimic the binding of the native anthraniloyl-CoA substrate, while the methanol moiety provides a handle for introducing various substituents to explore the enzyme's active site and improve potency and pharmacokinetic properties.
Signaling Pathway: PqsD in P. aeruginosa Quorum Sensing
The PqsD enzyme catalyzes the condensation of anthraniloyl-CoA and malonyl-CoA to form 2-aminobenzoylacetate (2-ABA), a key intermediate in the biosynthesis of HHQ. HHQ is then converted to PQS by the monooxygenase PqsH. PQS, along with HHQ, activates the transcriptional regulator PqsR (also known as MvfR), which in turn upregulates the expression of virulence genes and the pqs operon itself, creating a positive feedback loop[1].
References
Application Notes and Protocols: Synthesis of (2-Fluoro-5-nitrophenyl)methanol
Abstract
This document provides a detailed experimental protocol for the synthesis of (2-Fluoro-5-nitrophenyl)methanol. The primary method outlined is the reduction of 2-fluoro-5-nitrobenzaldehyde using sodium borohydride in a methanol solvent. This protocol is intended for researchers and professionals in the fields of chemistry and drug development. The procedure is straightforward and yields a high-purity product. All quantitative data is summarized, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical compounds. Its functional groups, including the fluoro, nitro, and hydroxyl moieties, allow for diverse chemical transformations. This document details a reliable and efficient laboratory-scale protocol for its synthesis.
Reaction Scheme
The synthesis of this compound is achieved through the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde, using sodium borohydride (NaBH₄) as the reducing agent.
Figure 1: Chemical reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established chemical literature and provides a method for synthesizing this compound with a high yield and purity.[1]
3.1 Materials and Reagents:
-
2-Fluoro-5-nitrobenzaldehyde
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Water (H₂O)
-
Diethyl ether (or other suitable extraction solvent)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Ice bath
3.2 Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzaldehyde (1.00 g, 5.91 mmol) in methanol (10 mL).[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (182 mg, 4.82 mmol) to the cooled solution.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 3 hours.[1]
-
Quenching: After the reaction is complete, acidify the mixture to a pH of 4 with 1 M hydrochloric acid to quench the excess sodium borohydride.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Work-up: Add 50 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).[1]
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.[1]
-
Final Product: Evaporate the solvent under reduced pressure to obtain this compound as a light yellow solid.[1]
Data Presentation
The following table summarizes the key properties and expected results for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆FNO₃ | [2][3] |
| Molecular Weight | 171.13 g/mol | [1][2] |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 62-64 °C | [1] |
| Yield | 99% | [1] |
| ¹H NMR (300 MHz, CDCl₃) δ | 8.43 (dd, 1H), 8.19 (ddd, 1H), 7.20 (dd, 1H), 4.85 (d, 2H), 2.12 (s, 1H) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) δ | 125.0 (d), 124.7 (d), 116.2 (d), 58.2 | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
This compound is known to cause skin and serious eye irritation.[2]
-
2-Fluoro-5-nitrobenzaldehyde may cause skin, eye, and respiratory irritation.[4]
-
Sodium borohydride is flammable and toxic. It reacts with water to produce flammable gases.
-
Methanol is flammable and toxic.
-
Diethyl ether is extremely flammable.
-
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
This document is for informational purposes only and should be used by trained professionals. All procedures should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Reduction of (2-Fluoro-5-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in (2-Fluoro-5-nitrophenyl)methanol to yield (5-Amino-2-fluorophenyl)methanol is a critical transformation in synthetic organic chemistry. The resulting product is a valuable building block in the pharmaceutical industry due to the presence of a nucleophilic amino group, a fluorine atom which can enhance metabolic stability and binding affinity, and a versatile benzylic alcohol functionality. This document provides detailed application notes and experimental protocols for various methods to achieve this reduction, focusing on chemoselectivity to preserve the fluorine and hydroxyl groups.
Overview of Reductive Methodologies
Several methods are commonly employed for the reduction of aromatic nitro groups. The choice of method depends on factors such as substrate sensitivity, desired yield, scalability, and safety considerations. For this compound, the primary challenge is to selectively reduce the nitro group without affecting the fluorine atom (dehalogenation) or the benzylic alcohol (hydrogenolysis).
The most relevant methods include:
-
Catalytic Transfer Hydrogenation: A mild and efficient method often compatible with sensitive functional groups.
-
Metal-Mediated Reduction in Acidic or Neutral Media: Classic and robust methods using reagents like iron or tin(II) chloride.
-
Catalytic Hydrogenation: A powerful technique that requires careful selection of the catalyst to ensure chemoselectivity.
Data Presentation: Comparison of Reduction Conditions
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrazine Hydrate | Methanol/Ethanol | Reflux | 2 - 4 | High | Mild conditions, often preserves halogen and benzyl groups.[1] |
| Metal-Mediated Reduction (1) | Fe, NH₄Cl | Ethanol/Water | Reflux | 2 - 6 | Good-High | Inexpensive and effective. The workup involves filtering off iron salts.[2][3][4] |
| Metal-Mediated Reduction (2) | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | 2 - 5 | Good-High | Effective for selective reduction of nitro groups in the presence of other reducible groups.[5][6] |
| Catalytic Hydrogenation | Raney® Nickel, H₂ | Methanol/Ethanol | Room Temperature | 4 - 8 | High | Preferred over Pd/C to minimize the risk of dehalogenation.[7] Requires a hydrogen atmosphere. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Hydrazine Hydrate
This protocol describes a mild and effective method for the reduction of the nitro group using a hydrogen donor in the presence of a palladium catalyst.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate
-
Methanol or Ethanol
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% by weight).
-
Heat the mixture to reflux.
-
To the refluxing mixture, add hydrazine hydrate dropwise over a period of 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (5-Amino-2-fluorophenyl)methanol.
-
Purify the product by crystallization or column chromatography if necessary.
Protocol 2: Metal-Mediated Reduction using Iron Powder and Ammonium Chloride
This classic method utilizes inexpensive and readily available reagents for an efficient reduction.[2][3]
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium carbonate solution
Procedure:
-
To a round-bottom flask, add this compound, ethanol, and water (typically in a 2:1 to 4:1 ethanol:water ratio).
-
Add iron powder (typically 5-10 equivalents) and ammonium chloride (typically 5-10 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a saturated solution of sodium carbonate to basify the mixture (pH ~8-9).
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 3: Metal-Mediated Reduction using Tin(II) Chloride Dihydrate
This method is known for its high chemoselectivity in the presence of other reducible functional groups.[5][6][8]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Sodium bicarbonate solution (5%) or Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.
-
Carefully add a 5% aqueous solution of sodium bicarbonate or sodium hydroxide with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, and remove the solvent under reduced pressure to afford the amine product.
Visualizations
Caption: Workflow for Catalytic Transfer Hydrogenation.
Caption: Catalyst selection guide for nitro reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Esterification and Etherification of (2-Fluoro-5-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification and etherification of (2-Fluoro-5-nitrophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The protocols are based on established synthetic methodologies and are designed to provide reliable and reproducible results.
Esterification of this compound
Esterification of this compound can be effectively achieved through reaction with acyl chlorides or acid anhydrides. The use of acyl chlorides is often preferred for its high reactivity, leading to excellent yields under mild conditions.
Reaction with Acyl Chlorides
This protocol describes a general and practical route for the esterification of this compound using an acyl chloride. The reaction proceeds via nucleophilic acyl substitution. To illustrate the methodology, the synthesis of (2-fluoro-5-nitrophenyl)methyl acetate using acetyl chloride is detailed below. This method can be adapted for other acyl chlorides.
Experimental Protocol: Synthesis of (2-fluoro-5-nitrophenyl)methyl acetate
-
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Quantitative Data (Illustrative)
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| This compound | Acetyl chloride | Triethylamine | DCM | 2-4 | >95 |
| This compound | Propionyl chloride | Pyridine | THF | 3-5 | >90 |
Note: Yields are illustrative and can vary based on reaction scale and purification efficiency.
Reaction Workflow
Caption: Workflow for esterification with acyl chlorides.
Etherification of this compound
The Williamson ether synthesis is a classic and versatile method for preparing ethers from an alcohol and an alkyl halide.[1][2] This reaction proceeds via an SN2 mechanism and is particularly effective for primary alkyl halides.[1]
Williamson Ether Synthesis
This protocol outlines the synthesis of ethers from this compound. The alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Experimental Protocol: Synthesis of 1-(methoxymethyl)-2-fluoro-5-nitrobenzene
-
Materials:
-
This compound
-
Strong base (e.g., Sodium hydride (NaH) or Potassium hydride (KH))
-
Alkyl halide (e.g., Methyl iodide)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
-
Quantitative Data (Illustrative)
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| This compound | Methyl iodide | NaH | THF | 12 | >90 |
| This compound | Ethyl bromide | KH | DMF | 12 | >85 |
Note: Yields are illustrative and can vary based on reaction scale and purification efficiency.
Reaction Workflow
Caption: Workflow for Williamson ether synthesis.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acyl chlorides are corrosive and react violently with water; handle with care.
-
Sodium hydride and potassium hydride are highly flammable and react violently with water; handle with extreme caution under an inert atmosphere.
-
Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.
References
The Pivotal Role of (2-Fluoro-5-nitrophenyl)methanol in the Genesis of Diverse Heterocyclic Scaffolds
For Immediate Release
(2-Fluoro-5-nitrophenyl)methanol , a versatile and readily accessible building block, is proving to be an invaluable precursor in the synthesis of a wide array of medicinally relevant heterocyclic compounds. Its strategic functionalization, featuring a reactive benzylic alcohol, an electron-withdrawing nitro group, and a fluorine atom, allows for a diverse range of chemical transformations. This application note details the protocols for the synthesis of quinolines, quinazolines, isoquinolines, benzimidazoles, and quinoxalines, highlighting the central role of this compound as a key starting material. The methodologies presented herein are targeted towards researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and its aldehyde derivative are provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₇H₆FNO₃ | 171.13 | Yellow to brown solid | 63878-73-9 |
| 2-Fluoro-5-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | - | 27996-87-8 |
Synthetic Pathways Overview
The journey from this compound to a variety of heterocyclic cores typically commences with its oxidation to the corresponding aldehyde, 2-Fluoro-5-nitrobenzaldehyde. This aldehyde then serves as the key electrophilic partner in a series of cyclocondensation and multicomponent reactions to afford the desired heterocyclic frameworks.
Caption: Synthetic utility of this compound.
Application Note 1: Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Heterocyclization
The quinoline scaffold is a cornerstone in medicinal chemistry. A highly efficient one-pot synthesis of substituted quinolines from 2-Fluoro-5-nitrobenzaldehyde can be achieved through a domino reaction involving in situ reduction of the nitro group followed by a Friedländer annulation with an active methylene compound.[1][2]
Experimental Workflow
Caption: Workflow for quinoline synthesis.
Protocol 1: Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate
Materials:
-
2-Fluoro-5-nitrobenzaldehyde
-
Ethyl acetoacetate
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) in glacial acetic acid.
-
Add ethyl acetoacetate (2.0-3.0 eq) to the solution and stir the mixture at 95-110 °C.
-
To the heated solution, add iron powder (4.0 eq) portion-wise over 15 minutes. An exothermic reaction with a color change to brown is expected.
-
Maintain the reaction at 95-110 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until a pH of ~8 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 6-fluoro-2-methylquinoline-3-carboxylate.
Quantitative Data
| Starting Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| 5-Fluoro-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one | 81 | [2] |
Application Note 2: Synthesis of Quinazolines and Isoquinolines via Cyclocondensation with Amidines
The reaction of 2-Fluoro-5-nitrobenzaldehyde with amidines provides a versatile route to either quinazolines or isoquinolines, depending on the structure of the amidine used.[3] This method offers a straightforward approach to these important nitrogen-containing heterocycles.
Synthetic Pathways
Caption: Synthesis of quinazolines and isoquinolines.
Protocol 2: Synthesis of 2-Methyl-6-nitroquinazoline
Materials:
-
2-Fluoro-5-nitrobenzaldehyde
-
Acetamidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) in DMF, add acetamidine hydrochloride (1.1 eq) and potassium carbonate (2.2 eq).
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield 2-methyl-6-nitroquinazoline.
Protocol 3: Synthesis of 3-Amino-1-benzoyl-7-nitroisoquinoline
Materials:
-
2-Fluoro-5-nitrobenzaldehyde
-
Benzoylacetamidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Follow the procedure outlined in Protocol 2, substituting benzoylacetamidine hydrochloride for acetamidine hydrochloride.
-
The reaction will yield 3-amino-1-benzoyl-7-nitroisoquinoline after purification.
Quantitative Data
| Amidine | Product | Yield (%) | Reference |
| Acetamidine | 2-Methyl-6-nitroquinazoline | 58 | |
| Phenylacetamidine | 2-Benzyl-6-nitroquinazoline | 63 | |
| Benzoylacetamidine | 3-Amino-1-benzoyl-7-nitroisoquinoline | 37 |
Application Note 3: Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. A common and effective method for their synthesis is the condensation of an o-phenylenediamine with an aldehyde. In this case, 2-Fluoro-5-nitrobenzaldehyde can be reacted with a substituted o-phenylenediamine. For the synthesis of 6-fluoro-benzimidazoles, a precursor like 4-fluoro-1,2-phenylenediamine would be used, and the nitro group on the benzaldehyde can be carried through the reaction or reduced beforehand.
Protocol 4: General Synthesis of 2-(2-Fluoro-5-nitrophenyl)-1H-benzimidazole
Materials:
-
2-Fluoro-5-nitrobenzaldehyde
-
o-Phenylenediamine
-
Ammonium chloride (NH₄Cl)
-
Ethanol
Procedure:
-
To a mixture of o-phenylenediamine (1.0 eq) and 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of ammonium chloride (30 mol%).
-
Stir the resulting mixture at 80-90 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(2-Fluoro-5-nitrophenyl)-1H-benzimidazole.
Application Note 4: Synthesis of Quinoxalines
Quinoxalines are another important class of N-heterocyclic compounds. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, oxidative cyclization methods starting from an aldehyde and a diamine are also prevalent.
Protocol 5: General Synthesis of 6-Nitro-2-(substituted)-quinoxaline
This protocol is a plausible adaptation for the synthesis of quinoxalines from 2-Fluoro-5-nitrobenzaldehyde. The initial product would be a dihydroquinoxaline which is then oxidized in situ.
Materials:
-
4-Nitro-1,2-phenylenediamine
-
A suitable aldehyde or ketone (R-CHO or R-CO-R')
-
Methanol or Ethanol/Acetic Acid
Procedure:
-
Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) in methanol or a mixture of ethanol and acetic acid.
-
Add the desired aldehyde or ketone (1.0 eq) to the solution.
-
Reflux the reaction mixture for a specified time, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution or can be obtained after removal of the solvent and purification by recrystallization or column chromatography.
Note: The direct use of 2-Fluoro-5-nitrobenzaldehyde in this reaction would require a subsequent reduction of the nitro group on the phenylenediamine precursor, followed by condensation and oxidation. A more direct route involves the condensation of a suitable diamine with a 1,2-dicarbonyl compound derived from 2-Fluoro-5-nitrobenzaldehyde.
Conclusion
This compound, through its aldehyde derivative, stands out as a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this building block in the pursuit of novel bioactive molecules. The strategic placement of the fluoro and nitro substituents offers opportunities for further functionalization, making it an even more attractive scaffold for drug discovery and development.
References
Application Note: Quantification of (2-Fluoro-5-nitrophenyl)methanol using Reverse-Phase HPLC
An application note and detailed protocols for the quantification of (2-Fluoro-5-nitrophenyl)methanol are presented for researchers, scientists, and professionals in drug development. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method, as no specific validated method for this particular analyte was found in the public domain. The described methodology is based on established analytical principles for similar nitroaromatic compounds.
Introduction
This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API). This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method is designed to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.
Principle of the Method
The method utilizes a C18 stationary phase to separate this compound from potential impurities. The separation is achieved using an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected by its UV absorbance at 254 nm. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Experimental Protocols
1. Preparation of Standard and Sample Solutions
a. Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These solutions are used to construct the calibration curve.
c. Sample Preparation: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range. Prior to injection, filter the sample solution through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions
The following HPLC parameters are proposed and should be optimized as necessary:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clear comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean Recovery (%) | 98.0 - 102.0 |
Table 3: Precision Data
| Parameter | Concentration (µg/mL) | Peak Area RSD (%) |
| Repeatability (n=6) | 50 | ≤ 2.0 |
| Intermediate Precision (n=6) | 50 | ≤ 2.0 |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | [Insert Data] |
| LOQ | [Insert Data] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
large-scale synthesis and purification of (2-Fluoro-5-nitrophenyl)methanol
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The synthesis and purification of chemical compounds, especially on a large scale, involve potentially hazardous materials and require specialized equipment and a deep understanding of chemical safety protocols. It is crucial that such procedures are designed and carried out by qualified professionals in a controlled laboratory setting.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Fluoro-5-nitrophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of (2-Fluoro-5-nitrophenyl)methanol. Our aim is to help you improve your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and high-yielding methods for the synthesis of this compound involve the reduction of a corresponding carbonyl compound. The two primary starting materials for this reduction are:
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2-Fluoro-5-nitrobenzaldehyde: This is a direct and efficient route, often employing a mild reducing agent like sodium borohydride to selectively reduce the aldehyde group while preserving the nitro group.[1][2]
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2-Fluoro-5-nitrobenzoic acid or its esters: This method requires a stronger reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), to reduce the carboxylic acid or ester to the alcohol.
Q2: I am getting a low yield in my synthesis. What are the potential causes?
Low yields can stem from several factors, depending on your chosen synthetic route. Common issues include:
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Incomplete reaction: The reaction time may be insufficient, or the temperature may not be optimal.
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Side reactions: Undesirable side reactions can consume your starting material or product. For instance, in the reduction of nitro-substituted aldehydes, the nitro group itself can sometimes be reduced.[3]
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Degradation of starting material or product: The reaction conditions (e.g., pH, temperature) might be too harsh, leading to decomposition.
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Inefficient purification: Product loss during workup and purification steps is a common source of reduced yield.
Q3: I am observing impurities in my final product. What could they be?
The nature of impurities will depend on your starting materials and reaction conditions. Some common impurities include:
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Unreacted starting material: 2-Fluoro-5-nitrobenzaldehyde or the corresponding benzoic acid ester.
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Over-reduced products: If a strong reducing agent is used, or the reaction is not carefully controlled, the nitro group can be reduced to an amino group, forming (5-Amino-2-fluorophenyl)methanol.
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Byproducts from the reducing agent: For example, borate esters from sodium borohydride reduction need to be properly hydrolyzed during workup.
Q4: How can I purify crude this compound?
Common purification techniques for this compound include:
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Recrystallization: This is an effective method for removing impurities, provided a suitable solvent is found.
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Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to isolate the desired product.
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Extraction: A standard aqueous workup is crucial to remove water-soluble byproducts and unreacted reagents. The organic layer containing the product is then washed, dried, and concentrated.[1][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Sodium borohydride can decompose over time, especially if exposed to moisture. |
| Suboptimal Reaction Temperature | For reductions with sodium borohydride, ensure the temperature is maintained at 0°C during the addition of the reagent.[1] For DIBAL-H reductions, precise low-temperature control (e.g., -78°C) is critical.[4] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. |
| Incorrect Solvent | Ensure the solvent is appropriate for the chosen reducing agent and is anhydrous where required (e.g., for DIBAL-H). Methanol or ethanol are commonly used for sodium borohydride reductions.[1] |
Problem 2: Presence of Significant Impurities
| Potential Cause | Suggested Solution |
| Over-reduction of the Nitro Group | Use a milder reducing agent. Sodium borohydride is generally selective for the aldehyde in the presence of a nitro group. Avoid stronger reducing agents like Lithium Aluminum Hydride (LAH) if you want to preserve the nitro group. |
| Incomplete Hydrolysis of Intermediates | During the workup of borohydride reductions, ensure complete hydrolysis of borate esters by acidifying the reaction mixture (e.g., with 1M HCl to pH 4) before extraction.[1] |
| Formation of Isomeric Byproducts | This is more relevant to the synthesis of the starting material, 2-Fluoro-5-nitrobenzaldehyde. During the nitration of 2-fluorobenzaldehyde, controlling the reaction temperature and the ratio of nitric to sulfuric acid is crucial to minimize the formation of other isomers.[5] |
Experimental Protocols
Method 1: Reduction of 2-Fluoro-5-nitrobenzaldehyde with Sodium Borohydride
This protocol is adapted from a high-yield synthesis of this compound.[1]
Materials:
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2-Fluoro-5-nitrobenzaldehyde
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Methanol
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Sodium borohydride
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1 M Hydrochloric acid
-
Diethyl ether or Ethyl acetate
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Magnesium sulfate
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Water
Procedure:
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Dissolve 2-Fluoro-5-nitrobenzaldehyde (1.00 g, 5.91 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.182 g, 4.82 mmol) in portions to the stirred solution.
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Continue stirring the reaction mixture at 0°C for 3 hours.
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After the reaction is complete (monitored by TLC), acidify the mixture to pH 4 with 1 M hydrochloric acid.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Add water (50 mL) to the residue and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent to obtain this compound.
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 2-Fluoro-5-nitrobenzaldehyde | Sodium borohydride | Methanol | 0°C | 3 h | 99% | [1] |
Method 2: Reduction of Methyl 2-fluoro-3-nitrobenzoate with DIBAL-H
This protocol describes the synthesis of a positional isomer, but the methodology is relevant for the reduction of benzoate esters to benzyl alcohols.[4]
Materials:
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Methyl 2-fluoro-3-nitrobenzoate
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Toluene
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Diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene)
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Methanol
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Saturated Rochelle's salt solution
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Ethyl acetate
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Saturated brine
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Anhydrous magnesium sulfate
Procedure:
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Dissolve methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) in toluene (92 mL) and cool the solution to -78°C.
-
Slowly add DIBAL-H (115.7 mL, 1.0 M in toluene) to the solution while maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes.
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Cool the reaction back to -78°C and quench by the sequential addition of methanol, saturated Rochelle's salt solution, and ethyl acetate.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic phase under reduced pressure to yield the product.
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Methyl 2-fluoro-3-nitrobenzoate | DIBAL-H | Toluene | -78°C to 0°C | 1 h | 95% | [4] |
Visualized Workflows
Caption: Workflow for the synthesis of this compound via Sodium Borohydride reduction.
Caption: A logical troubleshooting guide for improving synthesis yield and purity.
References
common side reactions and byproducts in (2-Fluoro-5-nitrophenyl)methanol synthesis
Welcome to the technical support center for the synthesis of (2-Fluoro-5-nitrophenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges in your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the chemoselective reduction of 2-fluoro-5-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and selectivity for aldehydes and ketones over other functional groups like nitro groups under standard conditions.[1][2][3]
Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis?
A2: While the reduction of the aldehyde is the primary reaction, several side reactions can occur, leading to the formation of impurities. These can be broadly categorized as:
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Unreacted Starting Material: Incomplete reaction can result in the presence of 2-fluoro-5-nitrobenzaldehyde in the final product.[4]
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Reduction of the Nitro Group: Although NaBH₄ is generally selective, under certain conditions or with stronger reducing agents, the nitro group can be partially or fully reduced. This can lead to byproducts such as 5-amino-2-fluorobenzyl alcohol.
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Hydrolysis of the Fluoro Group: The presence of water, especially under non-neutral pH conditions, can potentially lead to the hydrolysis of the fluorine atom to a hydroxyl group, forming 2-hydroxy-5-nitrobenzyl alcohol.[4]
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Solvent-Related Impurities: Residual solvents used in the reaction or purification steps (e.g., methanol, ethanol) may be present in the final product.[4]
Q3: My reaction yield is lower than expected. What are the common causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:[5][6][7]
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Ensure the reaction is running at the recommended temperature (often 0 °C to room temperature for NaBH₄ reductions) and for a sufficient duration.
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Reagent Quality: The purity of the starting material, 2-fluoro-5-nitrobenzaldehyde, and the reducing agent is crucial. Impurities in the starting material can lead to side reactions.[6] The activity of sodium borohydride can decrease over time, especially if not stored under anhydrous conditions.
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Inefficient Mixing: In heterogeneous reactions, proper stirring is essential to ensure all reactants come into contact.[5]
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Work-up and Purification Losses: Product can be lost during extraction, washing, and purification steps. Ensure proper phase separation during extraction and minimize transfers of the product.
Q4: How can I purify the crude this compound?
A4: Purification of the final product is critical to remove byproducts and unreacted starting materials. Common purification techniques include:
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Recrystallization: This is a highly effective method for purifying solid compounds. Solvents such as ethanol, methanol, isopropanol, or mixtures with water are often suitable for recrystallizing polar aromatic compounds.[8]
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Column Chromatography: For separating mixtures with similar polarities, silica gel column chromatography is a powerful technique. A gradient elution with a solvent system like hexane/ethyl acetate can be used to separate the desired product from impurities.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reducing agent (NaBH₄).- Incorrect reaction temperature.- Poor quality starting material. | - Use fresh, anhydrous sodium borohydride.- Verify and maintain the correct reaction temperature (e.g., 0 °C for the initial addition).- Check the purity of 2-fluoro-5-nitrobenzaldehyde by melting point or spectroscopy. |
| Presence of Unreacted Starting Material | - Insufficient amount of reducing agent.- Short reaction time. | - Use a slight excess of sodium borohydride.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. |
| Formation of Multiple Products (Visible on TLC) | - Over-reduction of the nitro group.- Hydrolysis of the fluoro group.- Presence of impurities in the starting material. | - Use a milder reducing agent or strictly control the reaction conditions (temperature, stoichiometry).- Ensure anhydrous conditions if hydrolysis is suspected.- Purify the starting material before the reaction. |
| Difficulty in Isolating the Product | - Product is too soluble in the work-up solvents.- Emulsion formation during extraction. | - Use a different extraction solvent.- Brine washes can help to break emulsions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
This protocol details the reduction of 2-fluoro-5-nitrobenzaldehyde using sodium borohydride.
Materials:
-
2-fluoro-5-nitrobenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 3 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully acidify the mixture to pH ~4 with 1 M HCl to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of a Typical Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-5-nitrobenzaldehyde | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Methanol | N/A |
| Reaction Temperature | 0 °C to Room Temperature | N/A |
| Typical Yield | High | N/A |
| Purity (Commercial) | ≥96% | [9] |
| Melting Point | 68-71 °C | N/A |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. calpaclab.com [calpaclab.com]
Technical Support Center: Purification of (2-Fluoro-5-nitrophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (2-Fluoro-5-nitrophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route. However, common impurities can be categorized as follows:
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Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if purification steps are not optimized.[1]
-
Byproducts of Side Reactions:
-
Over-nitration or Incomplete Nitration: In nitration reactions, isomers or compounds with additional nitro groups can be formed.
-
Oxidation Products: The aldehyde precursor, 2-fluoro-5-nitrobenzaldehyde, may be oxidized to the corresponding carboxylic acid.
-
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of functional groups.
-
Reduction of the Nitro Group: Inadvertent reduction of the nitro group to an amino group can occur, leading to impurities like (5-amino-2-fluorophenyl)methanol.[1]
-
Residual Solvents: Solvents used during the reaction or purification steps may remain in the final product. Common solvents include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[1]
-
Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may also be present as impurities.[1]
Q2: My purified this compound is colored (yellow to brown). How can I remove the color?
A2: Colored impurities are a common issue. Here are a few strategies to address this:
-
Recrystallization with Activated Charcoal: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The mixture is then boiled for a few minutes, and the charcoal, along with the adsorbed colored impurities, is removed by hot filtration.
-
Column Chromatography: Silica gel column chromatography is effective in separating colored impurities. The choice of eluent is crucial for good separation. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often successful.
-
Washing: Washing the crude solid with a solvent in which the desired compound has low solubility but the colored impurities are soluble can be a simple and effective first step.
Q3: I am having trouble crystallizing this compound. What can I do?
A3: Difficulty in crystallization can be due to several factors, including high impurity levels or the choice of an inappropriate solvent system. Here are some troubleshooting tips:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen with small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) is recommended.
-
Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling often leads to the formation of larger, purer crystals.
-
Reduce Solvent Volume: If you have too much solvent, the solution may not be saturated enough for crystallization to occur upon cooling. Carefully evaporate some of the solvent and allow it to cool again.
-
Consider Anti-Solvent Addition: Dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Gently warm the mixture until it becomes clear again and then allow it to cool slowly.
Q4: What is the stability of this compound under typical purification conditions?
A4: While specific stability data for this compound is not extensively documented, related fluoro-nitro aromatic compounds can be sensitive to certain conditions. It is advisable to avoid strongly acidic or basic conditions during workup and purification, as these could potentially lead to hydrolysis of the fluoro group or other side reactions. Prolonged heating should also be minimized to prevent degradation.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating from a supersaturated solution too quickly. High levels of impurities are present. | - Lower the temperature at which the solution is saturated by adding more solvent. - Try a lower-boiling point solvent. - Allow the solution to cool more slowly. - Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| No Crystal Formation | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Try a different solvent or a solvent mixture. - Scratch the inner surface of the flask or add a seed crystal. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Use an ice-cold solvent to wash the crystals. - Pre-heat the funnel and filter paper for hot filtration. |
| Poor Purity/Color | Crystals formed too quickly, trapping impurities. The solvent did not effectively differentiate between the compound and impurities. | - Slow down the cooling rate. - Redissolve and recrystallize. - Add activated charcoal during the recrystallization process to remove colored impurities. - Try a different recrystallization solvent. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system (eluent). Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a gradient elution. - Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracked or Channeled Column | Improperly packed column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Tailing of Spots on TLC/Fractions | The compound may be interacting too strongly with the silica gel. The sample is too concentrated. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or acetic acid, if compatible with the compound) to the eluent. - Dilute the sample before loading. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization for your specific crude material.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and gently boil for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the column.
-
Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity as needed based on TLC analysis of the collected fractions.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables provide illustrative data for purity analysis. Note: This data is for exemplary purposes and actual results may vary.
Table 1: Illustrative Purity of this compound after Recrystallization from Various Solvents.
| Recrystallization Solvent System | Purity by HPLC (%) | Recovery (%) |
| Ethanol | 95.2 | 75 |
| Isopropanol | 96.5 | 68 |
| Ethyl Acetate / Hexane | 98.1 | 82 |
| Toluene | 97.3 | 78 |
Table 2: Illustrative HPLC Method Parameters for Purity Analysis.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
preventing the decomposition of (2-Fluoro-5-nitrophenyl)methanol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (2-Fluoro-5-nitrophenyl)methanol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during reactions?
A1: this compound is susceptible to several decomposition pathways depending on the reaction conditions. The primary routes of decomposition include:
-
Oxidation of the alcohol group: The benzylic alcohol can be easily oxidized to the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde, or further to the carboxylic acid, 2-fluoro-5-nitrobenzoic acid, in the presence of oxidizing agents.
-
Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom: The fluorine atom is activated by the electron-withdrawing nitro group, making it susceptible to substitution by nucleophiles, particularly under basic conditions.[1][2][3] This can lead to the formation of undesired byproducts where the fluorine is replaced by the nucleophile (e.g., an alkoxide or amine).
-
Reactions involving the nitro group: The nitro group can be reduced to an amino group under reducing conditions. Under strongly acidic or basic conditions, or at elevated temperatures, side reactions involving the nitro group can also occur.[4][5]
-
Photodecomposition: Like other ortho-nitrobenzyl compounds, this compound can be sensitive to UV light, which can lead to cleavage and rearrangement reactions.[4]
Q2: My reaction mixture containing this compound turned yellow. What could be the cause?
A2: A yellow coloration is often indicative of the formation of nitrophenolate species or other conjugated systems. This can occur under basic conditions where the benzylic proton is abstracted, or if the fluorine atom is displaced by a nucleophile to form a new substituted aromatic compound. It can also be a sign of oxidation to the corresponding aldehyde or other colored byproducts.
Q3: How can I monitor the stability of this compound during my reaction?
A3: The stability of this compound can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of the starting material and the formation of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the concentration of the starting material and any decomposition products over time. A reverse-phase column with a UV detector is typically suitable for this analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to decomposition products.
Troubleshooting Guides
Issue 1: Unexpected Side Products during Oxidation Reactions
| Symptom | Possible Cause | Recommended Solution |
| Formation of 2-fluoro-5-nitrobenzoic acid instead of the aldehyde. | Over-oxidation of the desired aldehyde. | Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[6] Control the reaction temperature and stoichiometry of the oxidant carefully. |
| Complex mixture of products with loss of the nitro group. | Harsh reaction conditions leading to denitration or other side reactions. | Employ milder reaction conditions (lower temperature, shorter reaction time). Consider using a buffered reaction medium to control the pH. |
| Formation of colored impurities. | Side reactions involving the nitro group or aromatic ring. | Protect the reaction from light. Purify the product using column chromatography or recrystallization. |
Issue 2: Decomposition during Base-Mediated Reactions (e.g., Williamson Ether Synthesis)
| Symptom | Possible Cause | Recommended Solution |
| Formation of a byproduct where the fluorine atom is substituted. | Nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by the base or other nucleophiles.[1][2][3] | Use a non-nucleophilic, sterically hindered base such as potassium tert-butoxide or lithium diisopropylamide (LDA). Run the reaction at the lowest possible temperature. |
| Low yield and formation of a dark-colored reaction mixture. | Decomposition of the starting material under strongly basic conditions. | Use a weaker base if the reaction allows. Add the base slowly and at a low temperature. |
| Formation of 2-fluoro-5-nitrotoluene as a byproduct. | If a methylating agent is used, methylation can occur on the aromatic ring. | This is less common but can be minimized by using a less reactive methylating agent and carefully controlling the stoichiometry. |
Issue 3: Instability during Reactions involving the Hydroxyl Group (e.g., Esterification, Acylation)
| Symptom | Possible Cause | Recommended Solution |
| Low yield and recovery of starting material. | Incomplete activation of the hydroxyl group. | Use a suitable activating agent (e.g., a carbodiimide for esterification) or a catalyst (e.g., DMAP for acylation). |
| Formation of byproducts from the displacement of a good leaving group. | If the hydroxyl group is converted to a good leaving group (e.g., tosylate, mesylate), it can be susceptible to substitution by other nucleophiles in the reaction mixture. | Choose reaction conditions that favor the desired transformation over substitution. For example, use a non-nucleophilic base. |
| Yellowing of the reaction mixture upon addition of a base like triethylamine or pyridine. | Formation of a colored complex or a small amount of decomposition. | This is often observed and may not always indicate significant decomposition. Monitor the reaction by TLC or HPLC to confirm product formation. If decomposition is significant, consider a weaker base or an alternative protocol. |
Experimental Protocols
Protocol 1: Oxidation to 2-Fluoro-5-nitrobenzaldehyde using Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-fluoro-5-nitrobenzaldehyde.
Protocol 2: Williamson Ether Synthesis with Minimized Decomposition
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
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Add the alkyl halide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on the Stability of this compound
| Reaction Type | Reagents/Conditions | Potential Decomposition Products | Prevention Strategy |
| Oxidation | Strong oxidants (e.g., KMnO4, Jones reagent) | 2-Fluoro-5-nitrobenzoic acid, ring-opened products | Use mild oxidants (PCC, DMP), control stoichiometry and temperature. |
| Base-catalyzed | Strong nucleophilic bases (e.g., NaOH, NaOMe) | 2-Alkoxy-5-nitrophenyl)methanol, 2-Amino-5-nitrophenyl)methanol | Use non-nucleophilic bases (t-BuOK, LDA), low temperatures. |
| Acid-catalyzed | Strong acids (e.g., conc. H2SO4), high temperatures | Rearrangement products, polymerization, denitration | Use milder acidic conditions, lower temperatures, shorter reaction times. |
| Photochemical | UV light | Complex mixture of rearranged and cleaved products | Protect the reaction from light by wrapping the flask in aluminum foil. |
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Optimizing Derivatization of (2-Fluoro-5-nitrophenyl)methanol
Welcome to the technical support center for the derivatization of (2-Fluoro-5-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common derivatization reactions.
Section 1: Esterification of this compound
Esterification is a common derivatization to convert the hydroxyl group of this compound into an ester. This can be challenging due to the electron-withdrawing effects of the nitro and fluoro groups.
Frequently Asked Questions (FAQs) - Esterification
Q1: Why is my esterification reaction yield low when using this compound?
A1: The strong electron-withdrawing nitro (-NO₂) and fluoro (-F) groups on the phenyl ring decrease the nucleophilicity of the benzylic alcohol. This reduced reactivity can lead to slow or incomplete reactions under standard esterification conditions. Optimization of catalyst, temperature, and reaction time is often necessary.[1][2]
Q2: What are the most effective catalysts for esterifying this deactivated alcohol?
A2: For deactivated alcohols, standard acid catalysts like sulfuric acid may require harsh conditions. Consider using coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst like 4-Dimethylaminopyridine (DMAP), which activate the carboxylic acid for efficient reaction even with less nucleophilic alcohols. Alternatively, converting the carboxylic acid to a more reactive acyl chloride or anhydride can significantly improve yields.
Q3: How can I monitor the progress of the esterification reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting alcohol from the less polar ester product. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[3]
Troubleshooting Guide - Esterification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or minimal product formation | 1. Insufficient catalyst activity.2. Reaction temperature is too low.3. Deactivation by electron-withdrawing groups is too strong for the chosen method.[4] | 1. Switch to a more powerful catalytic system (e.g., DCC/DMAP).2. Increase the reaction temperature incrementally, monitoring for side product formation.[1][2]3. Convert the carboxylic acid to an acyl chloride before reacting with the alcohol. |
| Formation of multiple side products | 1. Reaction temperature is too high, causing decomposition.2. The catalyst is promoting side reactions.3. Impure starting materials or reagents. | 1. Lower the reaction temperature and increase the reaction time.2. Screen alternative, milder catalysts.3. Ensure all reagents and solvents are pure and dry. |
| Difficult product purification | 1. Unreacted carboxylic acid co-elutes with the product.2. DCC byproduct (DCU) is difficult to remove. | 1. Perform a basic wash (e.g., with saturated sodium bicarbonate solution) to remove unreacted acid before column chromatography.2. DCU is insoluble in most organic solvents. Filter the reaction mixture before workup to remove the bulk of the DCU precipitate. |
Optimization of Reaction Conditions - Esterification
The following table provides an example of how reaction conditions can be optimized for the esterification of this compound with acetic acid.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (5) | 80 | 12 | 35 |
| 2 | H₂SO₄ (5) | 100 | 12 | 48 |
| 3 | DCC/DMAP (110/10) | 25 (RT) | 12 | 85 |
| 4 | DCC/DMAP (110/10) | 40 | 6 | 92 |
Experimental Protocol: Esterification using Acyl Chloride
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Reaction: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 2: Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis is a two-step process involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This method is highly sensitive to the structure of the alkyl halide.[5]
Frequently Asked Questions (FAQs) - Etherification
Q1: What is the best choice of base to deprotonate this compound?
A1: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to form alkoxides for this synthesis. It ensures complete and irreversible deprotonation.[6] Weaker bases like NaOH or KOH can also be used but may result in an equilibrium that is less favorable.
Q2: Why am I observing an elimination product (alkene) instead of my desired ether?
A2: This is a classic competing side reaction in the Williamson ether synthesis.[7][8] It occurs when the alkoxide acts as a base, abstracting a proton from the alkyl halide, rather than as a nucleophile. This is most common when using secondary or tertiary alkyl halides.[5] To favor substitution (ether formation), always use a primary or methyl alkyl halide.[5][6]
Q3: Can I use an aryl halide to synthesize an aryl ether with this alcohol?
A3: No, the Williamson ether synthesis generally fails with aryl halides. The SN2 reaction required for the synthesis cannot occur on an sp²-hybridized carbon of the aryl ring.[5][6][7]
Troubleshooting Guide - Etherification
| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | :--- | :--- | | Low conversion of starting alcohol | 1. Incomplete deprotonation to form the alkoxide.2. Reaction conditions are not anhydrous. | 1. Use a stronger base like NaH.2. Ensure all glassware is flame-dried and use anhydrous solvents. Moisture will quench the base and the alkoxide.[7] | | Major byproduct is an alkene | 1. The alkyl halide is secondary or tertiary, favoring the E2 elimination pathway.[5][8] | 1. Redesign the synthesis to use a primary alkyl halide. There are two possible disconnections for an ether; choose the one where the halide is on the less substituted carbon.[6] | | Reaction is very slow | 1. The alkyl halide has a poor leaving group (e.g., -Cl).2. Steric hindrance around the reaction center. | 1. Use an alkyl iodide or bromide, as I⁻ and Br⁻ are better leaving groups than Cl⁻.2. Ensure the alkyl halide is unhindered (methyl or primary). |
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Cool the suspension to 0 °C.
-
Alcohol Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
Reaction: Cool the resulting alkoxide solution back to 0 °C. Add the primary alkyl halide (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature or gently heat (e.g., to 50 °C) if necessary. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether by flash column chromatography.
Visual Guides and Workflows
General Optimization Workflow
Caption: General workflow for optimizing a chemical derivatization.
Troubleshooting Williamson Ether Synthesis
Caption: Decision tree for predicting SN2 vs. E2 pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 8. m.youtube.com [m.youtube.com]
troubleshooting guide for reactions involving (2-Fluoro-5-nitrophenyl)methanol
Welcome to the technical support center for (2-Fluoro-5-nitrophenyl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this versatile reagent.
Frequently Asked Questions (FAQs)
1. What are the key chemical properties of this compound?
This compound is a yellow to brown solid with the following properties:
| Property | Value | Reference |
| CAS Number | 63878-73-9 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Melting Point | 68-71 °C | [2] |
| Appearance | Yellow to brown solid | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
2. What are the primary uses of this compound in synthesis?
This compound is a valuable intermediate for the synthesis of various molecules, including:
-
2-Fluoro-5-nitrobenzyl bromide: A precursor for further functionalization.
-
5-Amino-2-fluorobenzyl alcohol: The reduction of the nitro group provides a useful aniline derivative.[2]
-
2-Fluoro-5-nitrobenzaldehyde: Through oxidation of the alcohol.
-
Products of nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced.
3. What are the main safety considerations when working with this compound?
Users should handle this compound with care, observing standard laboratory safety procedures. It is classified as an irritant, causing skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses common issues encountered in reactions involving this compound.
Reaction 1: Oxidation to 2-Fluoro-5-nitrobenzaldehyde
The oxidation of the benzylic alcohol to an aldehyde is a common transformation. However, issues such as incomplete reaction or overoxidation can occur.
Question: My oxidation of this compound to the aldehyde is sluggish or incomplete. What could be the problem?
Answer: Incomplete oxidation can be due to several factors. Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for incomplete oxidation.
Question: I am observing overoxidation to the carboxylic acid. How can I prevent this?
Answer: Overoxidation is a common side reaction, especially with stronger oxidizing agents or in the presence of water.
-
Choice of Reagent: Use milder, anhydrous oxidizing agents like Pyridinium chlorochromate (PCC) or a Swern oxidation protocol.[4][5] These are less prone to overoxidation compared to reagents like Jones reagent (CrO₃/H₂SO₄).
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, especially for Swern oxidations, as water can facilitate the formation of the hydrate from the aldehyde, which is then further oxidized.[4]
-
Temperature Control: Maintain the recommended low temperature for the specific protocol (e.g., -78 °C for Swern oxidation) to minimize side reactions.[5]
Experimental Protocol: PCC Oxidation
-
Suspend Pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the PCC suspension at room temperature.
-
Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-5-nitrobenzaldehyde, which can be further purified by column chromatography.
Reaction 2: Reduction of the Nitro Group to an Amine
The reduction of the nitro group to form 5-amino-2-fluorobenzyl alcohol is a key step in many synthetic routes.
Question: My reduction of the nitro group is incomplete, or I am seeing side products like hydroxylamines or azoxy compounds. What should I do?
Answer: The formation of intermediates or side products is often due to inappropriate reaction conditions or reagent choice.
Caption: Troubleshooting guide for nitro group reduction.
Question: I am concerned about reducing other functional groups in my molecule. How can I selectively reduce the nitro group?
Answer: Chemoselectivity is crucial. The choice of reducing agent is key.
-
Fe/NH₄Cl or Fe/AcOH: Iron powder with ammonium chloride or acetic acid is a mild and often selective method for reducing nitro groups in the presence of other sensitive functionalities.[2]
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can be a milder alternative to high-pressure hydrogenation and can offer good selectivity.
-
SnCl₂·2H₂O: Stannous chloride dihydrate is another effective reagent for the chemoselective reduction of nitro groups.[6]
Experimental Protocol: Reduction with Iron and Ammonium Chloride
-
In a round-bottom flask, combine this compound (1.0 eq.), iron powder (3-5 eq.), and ammonium chloride (4-6 eq.).
-
Add a mixture of ethanol and water (e.g., 2:1 v/v) as the solvent.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture and filter it through a pad of Celite while hot to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-amino-2-fluorobenzyl alcohol.
Reaction 3: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, allowing for the displacement of the fluorine atom.
Question: My SNAr reaction is not proceeding or is very slow. How can I improve the reaction rate?
Answer: The rate of SNAr reactions is highly dependent on the reaction conditions.
| Parameter | Troubleshooting Action | Rationale |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP. | These solvents effectively solvate the cation of the nucleophile's salt and do not hydrogen-bond with the nucleophile, thus increasing its nucleophilicity.[7] |
| Temperature | Increase the reaction temperature. | SNAr reactions often require elevated temperatures to overcome the activation energy of the initial nucleophilic attack on the aromatic ring.[8] |
| Base | If using a neutral nucleophile (e.g., an alcohol or thiol), add a non-nucleophilic base (e.g., NaH, K₂CO₃). | The base deprotonates the nucleophile to generate a more potent anionic nucleophile. |
| Nucleophile Concentration | Ensure an adequate concentration of the nucleophile. | A higher concentration of the nucleophile can increase the reaction rate. |
Question: I am observing side reactions, such as reaction at the benzylic alcohol. What can be done?
Answer: Protecting the alcohol group prior to the SNAr reaction can prevent unwanted side reactions.
Caption: Strategy to prevent side reactions at the alcohol during SNAr.
Experimental Protocol: General SNAr with an Amine Nucleophile
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF in a round-bottom flask.
-
Add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction 4: Conversion to 2-Fluoro-5-nitrobenzyl bromide
This transformation prepares the molecule for subsequent nucleophilic substitution at the benzylic position.
Question: My attempt to synthesize 2-Fluoro-5-nitrobenzyl bromide resulted in a low yield and several byproducts. What are the common pitfalls?
Answer: The conversion of a benzylic alcohol to a bromide can be challenging. The choice of brominating agent is critical.
-
Using PBr₃: Phosphorus tribromide is a common reagent for this conversion. However, it can be harsh and lead to side reactions. Careful control of stoichiometry and temperature is necessary.
-
Appel Reaction (PPh₃/CBr₄): This method proceeds under milder, neutral conditions and often gives higher yields with fewer side products.[9] It is generally preferred for sensitive substrates.
Experimental Protocol: Appel Reaction for Bromination
-
Dissolve this compound (1.0 eq.) and carbon tetrabromide (CBr₄) (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (PPh₃) (1.2 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired benzyl bromide from the triphenylphosphine oxide byproduct.
This technical support guide is intended to assist researchers in successfully utilizing this compound in their synthetic endeavors. For further assistance, please consult the cited literature or contact your chemical supplier.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Appel Reaction [organic-chemistry.org]
Technical Support Center: (2-Fluoro-5-nitrophenyl)methanol - Impurity Identification and Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Fluoro-5-nitrophenyl)methanol. The information provided is designed to assist in the identification of impurities and to offer solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the reduction of 2-fluoro-5-nitrobenzaldehyde. Based on this synthesis and general knowledge of related aromatic nitro compounds, the following are the most probable impurities:
-
Starting Material: Unreacted 2-fluoro-5-nitrobenzaldehyde.
-
Over-oxidation Product: 2-Fluoro-5-nitrobenzoic acid, which can form if the starting aldehyde is exposed to oxidizing conditions.
-
Over-reduction Product: 2-Fluoro-5-aminobenzyl alcohol, resulting from the reduction of the nitro group.
-
Isomeric Impurities: Positional isomers such as (4-Fluoro-2-nitrophenyl)methanol may be present if the starting materials were not isomerically pure.
-
Residual Solvents: Solvents used in the synthesis and work-up, such as methanol, ethanol, or ethyl acetate, may be present.[1]
-
Inorganic Salts: Salts from reagents used in the reaction and work-up, like sodium borohydride byproducts.
Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is often a good starting point. UV detection is suitable due to the aromatic nature of the compound and its likely impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the structure of the desired product and identifying impurities with distinct proton signals. The presence of an aldehyde proton signal (around 10 ppm) would indicate unreacted starting material, for example.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities such as residual solvents.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 68-71 °C) is indicative of high purity. Impurities typically cause a depression and broadening of the melting point range.
Troubleshooting Guides
Purification by Recrystallization
Problem: Difficulty finding a suitable recrystallization solvent.
Solution:
A systematic approach to solvent screening is crucial. An ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.
-
Solvent Screening Protocol:
-
Place a small amount of the crude material (10-20 mg) into several test tubes.
-
Add a small volume (0.5 mL) of a different solvent to each tube. Good starting solvents to test include ethanol, methanol, isopropanol, toluene, and mixtures with water (e.g., ethanol/water).
-
Observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tubes in a water bath and observe the solubility. The compound should fully dissolve.
-
Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent.
-
-
Common Solvent Systems for Aromatic Nitro Compounds:
-
Ethanol/Water
-
Isopropanol/Water
-
Toluene
-
Hexane/Ethyl Acetate
-
Problem: The product "oils out" during recrystallization instead of forming crystals.
Solution:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Troubleshooting Steps:
-
Increase the amount of solvent: The solution may be too concentrated. Add more of the hot solvent to ensure the compound remains dissolved until a lower temperature is reached.
-
Use a different solvent system: The chosen solvent may be too nonpolar. Try a more polar solvent or a solvent pair.
-
Lower the temperature of the hot solution slightly before allowing it to cool, ensuring it is still a saturated solution.
-
Purification by Column Chromatography
Problem: Poor separation of the desired product from an impurity on the column.
Solution:
Optimizing the mobile phase (eluent) is key to achieving good separation.
-
Eluent System Selection using Thin Layer Chromatography (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel).
-
Develop the TLC plate in different solvent systems. A good starting point for this compound and its likely impurities is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
The ideal eluent system will give the desired product a retention factor (Rf) of approximately 0.3 and show good separation from impurity spots.
-
A common eluent system for similar compounds is ethyl acetate/heptane (1:4) .
-
-
Troubleshooting Poor Separation:
-
If the Rf is too high (spots run too fast): Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
-
If the Rf is too low (spots don't move far): Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
For very polar impurities: A small amount of methanol can be added to the eluent, but typically no more than 5-10% to avoid dissolving the silica gel.
-
Data Presentation
The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities from a crude sample of this compound.
| Impurity | Typical Initial Concentration (%) | Concentration after Recrystallization (%) | Concentration after Column Chromatography (%) |
| 2-Fluoro-5-nitrobenzaldehyde | 3.5 | 0.5 | < 0.1 |
| 2-Fluoro-5-nitrobenzoic acid | 1.8 | 0.2 | < 0.1 |
| 2-Fluoro-5-aminobenzyl alcohol | 0.5 | < 0.1 | < 0.05 |
| Residual Solvents (e.g., Methanol) | 2.0 | 0.2 | < 0.1 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary screening, an ethanol/water mixture is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine a suitable eluent system using TLC. A mixture of ethyl acetate and heptane (or hexanes) is a good starting point. Adjust the ratio to achieve an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., heptane). Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Technical Support Center: Synthesis of (2-Fluoro-5-nitrophenyl)methanol
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions for the synthesis of (2-Fluoro-5-nitrophenyl)methanol. The following alternative synthetic routes are presented to assist researchers, scientists, and drug development professionals in their experimental work.
Alternative Synthetic Routes: An Overview
This compound can be reliably synthesized via the chemoselective reduction of commercially available precursors. The two primary routes involve the reduction of an aldehyde or a carboxylic acid, with the key challenge being the selective reduction of the target functional group without affecting the nitro moiety.
-
Route 1: Reduction of 2-Fluoro-5-nitrobenzaldehyde. This is a straightforward and high-yielding approach utilizing a mild reducing agent to convert the aldehyde to a primary alcohol.
-
Route 2: Reduction of 2-Fluoro-5-nitrobenzoic acid. This route requires a more selective reducing agent capable of reducing a carboxylic acid in the presence of a nitro group.
The choice of route may depend on the availability of starting materials, desired scale, and the specific reducing agents accessible in the laboratory.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Reduction of Aldehyde | Route 2: Reduction of Carboxylic Acid |
| Starting Material | 2-Fluoro-5-nitrobenzaldehyde | 2-Fluoro-5-nitrobenzoic acid |
| Reducing Agent | Sodium borohydride (NaBH₄) | Borane-THF complex (BH₃·THF) |
| Solvent | Methanol (MeOH) | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | ~3 hours | 2-4 hours (typical) |
| Reported Yield | High (up to 99%)[1] | Moderate to High (expected) |
| Workup | Acidification, Extraction | Acidic Quench, Extraction |
Experimental Protocols
Route 1: Reduction of 2-Fluoro-5-nitrobenzaldehyde with Sodium Borohydride
This protocol is based on a reported high-yield synthesis.[1]
Materials:
-
2-Fluoro-5-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (0.8 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution may occur.
-
Reaction: Stir the reaction mixture at 0 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Acidification: Upon completion, carefully acidify the reaction mixture to a pH of 4 with 1 M hydrochloric acid.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Add water (approximately 50 mL per gram of starting aldehyde) to the residue and extract the product with diethyl ether or ethyl acetate (3 x volume of water).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure to yield this compound as a solid.
Route 2: Reduction of 2-Fluoro-5-nitrobenzoic Acid with Borane-THF Complex
This protocol is a plausible route based on the known chemoselectivity of borane reagents for carboxylic acids over nitro groups.[2][3]
Materials:
-
2-Fluoro-5-nitrobenzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add the borane-THF solution (approximately 1.0-1.2 eq of BH₃) dropwise via a syringe or dropping funnel. Caution: Vigorous reaction and gas evolution may occur.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess borane and hydrolyze the borate ester intermediate. Caution: Hydrogen gas evolution.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Solvent Evaporation: Remove the solvent under reduced pressure to afford the crude this compound, which can be further purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Alternative synthetic pathways to this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is better, from the aldehyde or the carboxylic acid?
-
A1: The reduction of 2-fluoro-5-nitrobenzaldehyde (Route 1) is generally preferred due to the mild reaction conditions, high reported yield, and the commercial availability of the starting material.[1] Route 2 is a viable alternative if the corresponding carboxylic acid is more readily available.
-
-
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for these reductions?
-
A2: LiAlH₄ is a very strong reducing agent and is generally not recommended for this synthesis as it can also reduce the nitro group, leading to the formation of undesired byproducts such as amines or azo compounds. Chemoselective reagents like sodium borohydride or borane are preferred.
-
-
Q3: How do I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The product, being an alcohol, will be more polar and should have a lower Rf value than the starting aldehyde or carboxylic acid.
-
-
Q4: My final product is not a solid as expected. What should I do?
-
A4: this compound is reported to be a solid.[1] If you obtain an oil, it may be impure. Try to purify it by column chromatography on silica gel or attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal if available.
-
Troubleshooting Specific Issues
-
Issue 1: The reaction is very slow or does not go to completion.
-
Potential Cause:
-
Inactive Reducing Agent: Sodium borohydride and borane solutions can degrade over time, especially if not stored properly.
-
Insufficient Reagent: The stoichiometry of the reducing agent is crucial.
-
Low Temperature: While low temperatures are used to control selectivity, they can also slow down the reaction rate.
-
-
Suggested Solution:
-
Use a fresh bottle of the reducing agent or titrate it to determine its activity.
-
Ensure the correct molar equivalents of the reducing agent are used. For incomplete reactions, a small additional portion of the reducing agent can be added.
-
If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and continue monitoring.
-
-
-
Issue 2: The formation of multiple products is observed on TLC.
-
Potential Cause:
-
Over-reduction: The primary concern is the reduction of the nitro group. This is more likely with stronger reducing agents or at elevated temperatures.
-
Hydrolysis of Boron Complexes (Route 1): Incomplete hydrolysis of the borate ester intermediate can lead to impurities.
-
-
Suggested Solution:
-
Maintain a low reaction temperature (0 °C) to enhance chemoselectivity.
-
Ensure a thorough acidic workup to completely hydrolyze any boron complexes.
-
If over-reduction is a persistent issue, consider using an even milder or more selective reducing agent.
-
-
-
Issue 3: Difficulty in purifying the final product.
-
Potential Cause:
-
Similar Polarity of Product and Byproducts: If side products are formed, they may have similar polarities to the desired alcohol, making separation by chromatography challenging.
-
Residual Boron Compounds: Boron-containing byproducts can sometimes be difficult to remove completely.
-
-
Suggested Solution:
-
Column Chromatography: Carefully optimize the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective purification method.
-
Aqueous Washes: Thoroughly wash the organic layer with water and brine during the workup to remove water-soluble impurities, including boron salts.
-
-
References
managing scalability issues in (2-Fluoro-5-nitrophenyl)methanol production
Technical Support Center: Production of (2-Fluoro-5-nitrophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
Reaction Execution
-
Question: The reaction is showing a significant exotherm upon addition of the reducing agent, leading to a rapid temperature increase. How can this be managed?
-
Answer: A rapid temperature increase is a common issue when scaling up the reduction of 2-fluoro-5-nitrobenzaldehyde. To manage this, consider the following:
-
Rate of Addition: Slow down the addition rate of the reducing agent (e.g., sodium borohydride solution). This allows for better heat dissipation.
-
Cooling Efficiency: Ensure your cooling bath is at the appropriate temperature (e.g., 0 °C) and has sufficient capacity for the scale of the reaction. For larger batches, consider using a more efficient cooling system.
-
Solvent Volume: Increasing the solvent volume can help to absorb and dissipate the heat generated.
-
-
-
Question: The reaction appears to be sluggish or incomplete, resulting in a low yield. What are the potential causes and solutions?
-
Answer: An incomplete reaction can be due to several factors:
-
Reagent Quality: Ensure the reducing agent is fresh and has not been deactivated by moisture.
-
Stoichiometry: While a slight excess of the reducing agent is often used, ensure the stoichiometry is correct for your specific reaction conditions.
-
Reaction Time: As stated in a common procedure, the reaction mixture should be stirred at 0 °C for 3 hours.[1] Ensure adequate reaction time is allowed. For larger scales, longer reaction times may be necessary to ensure complete conversion.
-
Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure the stirring is efficient for the entire reaction volume.
-
-
Work-up and Extraction
-
Question: During the aqueous work-up and extraction, an emulsion is forming, making phase separation difficult. How can this be resolved?
-
Answer: Emulsion formation is a frequent challenge during the scale-up of extractions. To break the emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and helps to break the emulsion.
-
Filtration: In some cases, filtering the mixture through a pad of celite can help to break up the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the phase properties and facilitate separation.
-
-
-
Question: The product yield is significantly lower after extraction than expected based on in-process analysis. What could be the reason?
-
Answer: Low recovery after extraction can be due to:
-
Product Solubility: this compound has some solubility in water. Ensure the aqueous layer is thoroughly extracted multiple times with the organic solvent (e.g., ether or ethyl acetate) to maximize recovery.
-
pH Adjustment: The protocol specifies acidifying the reaction mixture to pH 4 with 1 M hydrochloric acid before extraction.[1] Ensure the pH is correctly adjusted, as this can impact the partitioning of the product between the aqueous and organic phases.
-
-
Purification
-
Question: The isolated product is an oil or a low-melting solid, and not the expected light-yellow solid. What are the likely impurities?
-
Answer: The presence of residual solvent or byproducts can lower the melting point. Common impurities may include:
-
Unreacted Starting Material: 2-fluoro-5-nitrobenzaldehyde.
-
Over-reduction Products: Although less common with sodium borohydride, stronger reducing agents could lead to the reduction of the nitro group.
-
Borate Salts: From the sodium borohydride, which should be removed during the aqueous work-up.
-
-
Solution: Recrystallization or column chromatography may be necessary to obtain the pure, solid product.
-
Frequently Asked Questions (FAQs)
-
Question: What is the typical starting material for the synthesis of this compound?
-
Question: What is a standard laboratory-scale protocol for the synthesis?
-
Answer: A typical lab-scale synthesis involves dissolving 2-fluoro-5-nitrobenzaldehyde in methanol, cooling the solution to 0 °C, and then adding sodium borohydride. The reaction is stirred for a few hours at this temperature, followed by an acidic work-up and extraction with an organic solvent like ether.[1]
-
-
Question: What are the expected yield and melting point of the final product?
-
Question: What analytical techniques can be used to confirm the identity and purity of this compound?
-
Answer: The identity and purity of the product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.[1]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Fluoro-5-nitrobenzaldehyde
Materials:
-
2-Fluoro-5-nitrobenzaldehyde
-
Methanol
-
Sodium borohydride
-
1 M Hydrochloric acid
-
Ether (or Ethyl Acetate)
-
Magnesium sulfate (anhydrous)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.82 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture to pH 4 with 1 M hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract the product with ether (3 x volume).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain this compound as a light-yellow solid.[1]
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Ratio | Key Conditions |
| 2-Fluoro-5-nitrobenzaldehyde | 1.0 | Starting Material |
| Sodium Borohydride | 0.82 | Reducing Agent |
| Methanol | - | Solvent |
| Temperature | 0 °C | Reaction Temperature |
| Reaction Time | 3 hours | Stirring Time |
Table 2: Troubleshooting Common Impurities
| Impurity | Potential Cause | Suggested Action |
| Unreacted 2-fluoro-5-nitrobenzaldehyde | Insufficient reducing agent or reaction time. | Increase reaction time or add a small amount of additional reducing agent. Purify by column chromatography. |
| Borate Salts | Incomplete quenching or work-up. | Ensure proper acidification and thorough aqueous washes during extraction. |
| Residual Solvent | Incomplete drying of the final product. | Dry the product under high vacuum for an extended period. |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to Purity Validation of (2-Fluoro-5-nitrophenyl)methanol: HPLC vs. NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of key building blocks is paramount. (2-Fluoro-5-nitrophenyl)methanol is a crucial intermediate in the synthesis of various pharmaceutically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity. We present detailed experimental protocols, supporting data, and a comparative analysis to assist researchers in selecting the most appropriate methodology for their specific needs.
Introduction to Purity Analysis Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. For purity analysis, HPLC, particularly in the reverse-phase mode, excels at detecting and quantifying non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically quantitative NMR (qNMR), is a primary analytical method that provides both structural confirmation and a direct measure of purity without the need for a specific reference standard of the analyte. This makes it an invaluable tool for characterizing new chemical entities and for providing an orthogonal validation of purity.
Experimental Workflow
The following diagram illustrates a typical workflow for the purity validation of this compound, incorporating both HPLC and NMR techniques for a comprehensive analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of this compound and the separation of potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard (if available)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes a ¹H-NMR method for the quantitative determination of this compound purity using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard (IS): A certified reference material with known purity, stable, and with a resonance signal that does not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable candidates.
-
This compound sample
NMR Parameters:
| Parameter | Value |
|---|---|
| Solvent | CDCl₃ |
| Pulse Program | A quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest. A D1 of 30 seconds is a good starting point. |
| Number of Scans | 16 |
| Acquisition Time | ≥ 3 seconds |
| Spectral Width | Appropriate for observing all relevant signals (e.g., 0-10 ppm) |
| Temperature | 25 °C |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Data Presentation and Comparison
To illustrate the comparative performance of HPLC and NMR, the following tables summarize hypothetical data obtained from the analysis of a batch of this compound.
Table 1: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.2 | 0.15 | Unknown Impurity A |
| 2 | 8.9 | 99.65 | This compound |
| 3 | 11.5 | 0.20 | Unknown Impurity B |
| Total | 100.00 | ||
| Purity by Area % | 99.65% |
Table 2: qNMR Purity Analysis of this compound
| Parameter | Value |
| Analyte Signal (CH₂) | δ 4.75 ppm (s, 2H) |
| Internal Standard (Maleic Acid) | δ 6.30 ppm (s, 2H) |
| Mass of Analyte (manalyte) | 10.12 mg |
| Mass of Internal Standard (mIS) | 5.05 mg |
| Purity of Internal Standard (PIS) | 99.9% |
| Integral of Analyte (Ianalyte) | 1.00 |
| Integral of Internal Standard (IIS) | 0.45 |
| Calculated Purity (% w/w) | 99.5% |
Table 3: Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on polarity and interaction with stationary phase. | Resonance of atomic nuclei in a magnetic field. |
| Quantification | Relative (Area %), requires a reference standard for absolute quantification. | Absolute, using a certified internal standard.[1] |
| Sensitivity | High, capable of detecting trace impurities. | Lower sensitivity compared to HPLC. |
| Specificity | High resolution of isomers and closely related compounds. | Provides detailed structural information for impurity identification. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, especially for qNMR which requires longer relaxation delays for accurate quantification. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Discussion
The hypothetical data presented in Tables 1 and 2 show a good correlation between the purity values obtained by HPLC (99.65%) and qNMR (99.5%). This agreement between two orthogonal techniques provides a high degree of confidence in the purity assessment of the this compound batch.
Advantages of HPLC:
-
High Sensitivity: HPLC is particularly advantageous for detecting and quantifying trace-level impurities that may not be observable by NMR.
-
Excellent Resolution: It can effectively separate isomers and other closely related impurities, providing a detailed impurity profile.
Advantages of NMR:
-
Absolute Quantification: qNMR provides a direct and accurate measure of the absolute purity of the main component without the need for a specific reference standard of the analyte itself.
-
Structural Information: NMR spectroscopy is unparalleled in its ability to provide detailed structural information, which can be crucial for the identification of unknown impurities.
Conclusion
Both HPLC and NMR are powerful and complementary techniques for the comprehensive purity validation of this compound.
-
For routine quality control and high-throughput screening , where the primary goal is to quantify known impurities against a reference, HPLC is the method of choice due to its high sensitivity and speed.
-
For the definitive determination of absolute purity and for the structural elucidation of unknown impurities , qNMR is an indispensable tool .
For the most rigorous validation, a combined approach is recommended. HPLC can be utilized for its high sensitivity to generate a detailed impurity profile, while qNMR provides an accurate, orthogonal measurement of the absolute purity of the bulk material. This dual-technique approach ensures the highest level of confidence in the quality of this compound, a critical factor in the development of safe and effective pharmaceuticals.
References
A Comparative Analysis of (2-Fluoro-5-nitrophenyl)methanol and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (2-Fluoro-5-nitrophenyl)methanol and its analogs, a class of compounds showing significant promise in the development of novel therapeutics. The unique arrangement of fluoro, nitro, and methanol functional groups on a phenyl ring provides a versatile scaffold for chemical modification and optimization. This document summarizes their physicochemical properties, biological activities—with a focus on their role as quorum sensing inhibitors—and synthetic methodologies. Experimental data is presented to facilitate objective comparison, and detailed protocols for key biological assays are provided.
Physicochemical and Biological Activity Profile
(2-Nitrophenyl)methanol derivatives have been primarily investigated as inhibitors of PqsD, a key enzyme in the Pseudomonas aeruginosa quorum sensing (QS) signaling pathway. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. Inhibition of PqsD presents an attractive anti-virulence strategy to combat P. aeruginosa infections without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
The following tables summarize the physicochemical properties and in vitro inhibitory activity against PqsD for this compound and a selection of its analogs.
Table 1: Physicochemical Properties of this compound and Analogs
| Compound ID | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | cLogP (Predicted) |
| 1 | This compound | C₇H₆FNO₃ | 171.13 | 68-71 | 1.3 | |
| 2 | (4-Amino-3-nitrophenyl)methanol | C₇H₈N₂O₃ | 168.15 | Not Available | 0.7 | |
| 3 | (2-Nitrophenyl)(phenyl)methanol | C₁₃H₁₁NO₃ | 229.23 | Not Available | 2.6 | |
| 4 | (4-Nitrophenyl)methanol | C₇H₇NO₃ | 153.14 | 92-94 | 0.8 | |
| 5 | (2,5-Difluoro-4-nitrophenyl)methanol | C₇H₅F₂NO₃ | 189.12 | Not Available | 1.1 |
Data sourced from PubChem and other chemical databases. cLogP values are predicted and serve as an indication of lipophilicity.
Table 2: In Vitro PqsD Inhibition by (2-Nitrophenyl)methanol Analogs
| Compound ID | R¹ (ortho to CH₂OH) | R² (para to CH₂OH) | R³ (meta to CH₂OH) | IC₅₀ (µM) at 30 min |
| 6 | NO₂ | H | H | 3.2 |
| 7 | NO₂ | Cl | H | 20.3 |
| 8 | NO₂ | H | Cl | 37.1 |
| 9 | NO₂ | NO₂ | H | 12.3 |
| 10 | NO₂ | H | NO₂ | > 50 |
| 11 | NO₂ | CH₃ | H | 4.1 |
| 12 | NO₂ | H | CH₃ | 3.5 |
| 13 | NO₂ | OCH₃ | H | 3.7 |
| 14 | NO₂ | H | OCH₃ | 4.8 |
Data adapted from Storz et al., Org. Biomol. Chem., 2014, 12, 6094-6104. The core structure is a (phenyl)(phenyl)methanol scaffold where one phenyl ring is substituted with a nitro group at the ortho position relative to the methanol group, and the other phenyl ring has varied substitutions (R¹, R², R³).
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 2, derived from a study on (2-nitrophenyl)methanol derivatives, allows for an initial structure-activity relationship analysis for PqsD inhibition.[1]
-
Essentiality of the Nitro Group : The ortho-nitro group on one of the phenyl rings appears to be crucial for inhibitory activity.[1]
-
Influence of Substituents on the Second Phenyl Ring :
-
Electron-Withdrawing Groups (EWGs) : The introduction of electron-withdrawing groups like chlorine (compounds 7 and 8 ) or an additional nitro group (compound 9 ) generally leads to a decrease in inhibitory potency compared to the unsubstituted analog (compound 6 ).[1] The position of the substituent also matters, with para-substitution being more favorable than meta-substitution.[1]
-
Electron-Donating Groups (EDGs) : The addition of electron-donating groups such as methyl (compounds 11 and 12 ) or methoxy (compounds 13 and 14 ) results in potent inhibitors with IC₅₀ values comparable to the unsubstituted parent compound.[1]
-
Potential as Kinase Inhibitors
While extensive comparative data is not yet available, the (aminofluoronitrophenyl)methanol scaffold has been identified as a valuable building block for the development of kinase inhibitors.[2] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer.[2] The functional groups present on these molecules provide multiple points for chemical modification to achieve specific binding to the ATP-binding site of various kinases. Further research is warranted to explore the potential of this chemical class against specific kinase targets, such as Janus Kinase 2 (JAK2), which is a key mediator in cytokine signaling pathways.
Signaling Pathways
To visualize the biological context of these compounds, the following diagrams illustrate the targeted PqsD pathway in P. aeruginosa and the potentially relevant JAK-STAT signaling pathway.
Caption: The PqsD-mediated step in the P. aeruginosa quorum sensing pathway.
Caption: The generalized Janus Kinase (JAK) - STAT signaling pathway.
Experimental Protocols
General Synthesis of (2-Nitrophenyl)(phenyl)methanol Analogs
A common synthetic route to produce these analogs involves the Grignard reaction. The following is a generalized workflow based on procedures described in the literature.[1]
Caption: Generalized workflow for the synthesis of (2-nitrophenyl)methanol analogs.
Protocol 1: Synthesis via Grignard Reaction
-
Grignard Reagent Preparation: To a solution of a substituted iodobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add magnesium turnings. The mixture is stirred, and gentle heating may be applied to initiate the reaction. The reaction is typically complete when the magnesium has been consumed.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled (e.g., to 0 °C) and a solution of 2-nitrobenzaldehyde in anhydrous THF is added dropwise.
-
Quenching and Workup: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (2-nitrophenyl)methanol analog.
In Vitro PqsD Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC₅₀ values of test compounds against recombinant PqsD.
Protocol 2: PqsD Enzymatic Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Solution: Dilute recombinant PqsD enzyme to the desired concentration in assay buffer.
-
Substrate Solution: Prepare solutions of anthraniloyl-CoA and β-ketodecanoic acid in assay buffer.
-
Test Compounds: Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (vehicle control) to the wells.
-
Add the PqsD enzyme solution to each well and pre-incubate with the compounds for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution (a mixture of anthraniloyl-CoA and β-ketodecanoic acid).
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
The formation of the product, HHQ, can be monitored by measuring the fluorescence (Excitation: 340 nm, Emission: 450 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity.
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Remove the compound-containing medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium to each well. Incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. The IC₅₀ value for cytotoxicity can be determined from the resulting dose-response curve.
Conclusion
This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents, particularly as anti-virulence drugs targeting the P. aeruginosa quorum sensing system. The available data provides a solid foundation for the structure-activity relationship-guided design of more potent and selective PqsD inhibitors. While their potential as kinase inhibitors is noted, further specific screening is required to validate this application. The experimental protocols provided herein offer a starting point for researchers to further investigate and optimize this versatile class of compounds.
References
Unveiling the Molecular Architecture: A Spectroscopic Comparison Guide to (2-Fluoro-5-nitrophenyl)methanol
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step. This guide provides a comprehensive spectroscopic characterization of (2-Fluoro-5-nitrophenyl)methanol and compares its spectral data with those of structurally related alternatives to highlight the distinguishing features imparted by the fluorine substituent.
This guide presents a detailed analysis of this compound using proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), Fourier-transform infrared (FTIR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). By juxtaposing its spectroscopic data with that of its chloro and bromo analogues, this guide offers a clear framework for structural verification and understanding the influence of halogen substitution on the physicochemical properties of this class of compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its halogenated analogues.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)
| Compound | Ar-H | Ar-H | Ar-H | -CH₂OH | -OH | Solvent |
| This compound | 8.43 (dd, J = 6.2, 2.9 Hz, 1H) | 8.19 (ddd, J = 9.0, 4.5, 2.9 Hz, 1H) | 7.20 (dd, J = 9.0, 9.0 Hz, 1H) | 4.85 (d, J = 3.6 Hz, 2H) | 2.12 (s, 1H) | CDCl₃[1] |
| (2-Chloro-5-nitrophenyl)methanol | 8.25 (d, J = 2.7 Hz, 1H) | 8.15 (dd, J = 8.8, 2.7 Hz, 1H) | 7.58 (d, J = 8.8 Hz, 1H) | 4.88 (s, 2H) | - | CDCl₃ |
| (2-Bromo-5-nitrophenyl)methanol | 8.40 (d, J = 2.6 Hz, 1H) | 8.18 (dd, J = 8.7, 2.6 Hz, 1H) | 7.72 (d, J = 8.7 Hz, 1H) | 4.84 (s, 2H) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-F/Cl/Br | C-NO₂ | C-CH₂OH | Ar-C | Ar-C | Ar-C | -CH₂OH | Solvent |
| This compound | 163.5 (d, ¹JCF = 250.5 Hz) | 147.2 | 134.8 (d, ³JCF = 5.5 Hz) | 125.0 (d, ⁴JCF = 10.0 Hz) | 124.7 (d, ³JCF = 6.9 Hz) | 116.2 (d, ²JCF = 23.6 Hz) | 58.2 | CDCl₃[1] |
| (2-Chloro-5-nitrophenyl)methanol | 134.0 | 147.0 | 139.1 | 132.8 | 129.5 | 124.2 | 62.5 | CDCl₃ |
| (2-Bromo-5-nitrophenyl)methanol | 122.5 | 147.1 | 141.8 | 135.8 | 132.4 | 124.6 | 64.3 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | O-H Stretch | Ar C-H Stretch | C=C Stretch (Aromatic) | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-O Stretch | C-F/Cl/Br Stretch |
| This compound | ~3400 (broad) | ~3100 | ~1600, 1480 | ~1520 | ~1350 | ~1050 | ~1250 |
| (2-Chloro-5-nitrophenyl)methanol | ~3350 (broad) | ~3090 | ~1590, 1470 | ~1515 | ~1345 | ~1040 | ~740 |
| (2-Bromo-5-nitrophenyl)methanol | ~3340 (broad) | ~3080 | ~1585, 1465 | ~1510 | ~1340 | ~1030 | ~680 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₇H₆FNO₃ | 171.13[2] | 171 | 154, 125, 119, 107[2] |
| (2-Chloro-5-nitrophenyl)methanol | C₇H₆ClNO₃ | 187.58 | 187/189 (isotope pattern) | 170, 141, 125 |
| (2-Bromo-5-nitrophenyl)methanol | C₇H₆BrNO₃ | 232.03 | 231/233 (isotope pattern) | 214, 185, 125 |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum. 32 scans were co-added at a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in dichloromethane.
-
GC Conditions: A 1 µL aliquot of the solution was injected into a gas chromatograph equipped with a 30 m x 0.25 mm non-polar capillary column. The injector temperature was set to 250°C. The oven temperature program was initiated at 50°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C and the quadrupole temperature was 150°C. Mass spectra were scanned over the range of m/z 40-500.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized organic compound like this compound using multiple spectroscopic techniques.
References
Comparative Reactivity of (2-Fluoro-5-nitrophenyl)methanol and Its Halogenated Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of (2-Fluoro-5-nitrophenyl)methanol compared to its chloro, bromo, and iodo counterparts in key organic transformations.
This guide provides an objective comparison of the reactivity of this compound with its analogous compounds: (2-Chloro-5-nitrophenyl)methanol, (2-Bromo-5-nitrophenyl)methanol, and (2-Iodo-5-nitrophenyl)methanol. The comparison focuses on three fundamental reactions in organic synthesis: oxidation to the corresponding aldehyde, Williamson ether synthesis, and Fischer esterification. The electronic and steric effects of the ortho-halogen substituent significantly influence the reactivity of the benzylic alcohol, a critical consideration in synthetic route design and drug development.
Executive Summary
The reactivity of 2-halo-5-nitrobenzyl alcohols is primarily governed by the electron-withdrawing nature of both the nitro group and the halogen substituent. These groups decrease the electron density at the benzylic carbon, impacting its susceptibility to nucleophilic attack and oxidation. Generally, the reactivity is expected to be lower than that of unsubstituted benzyl alcohol.
Among the halogenated compounds, a trend in reactivity is observed, which is influenced by the electronegativity and size of the halogen atom. For nucleophilic substitution reactions, the reactivity is expected to increase down the group (F < Cl < Br < I) due to the increasing polarizability and decreasing bond strength of the carbon-halogen bond, although the primary site of reaction is the benzylic alcohol. In oxidation reactions, the electron-withdrawing effect of the halogen is a key determinant.
Data Presentation: A Comparative Overview
The following tables summarize the available experimental data for the oxidation, etherification, and esterification of this compound and its analogs. Please note that direct comparative studies under identical conditions are limited; therefore, the data has been compiled from various sources and should be interpreted with consideration of the specific reaction conditions.
Table 1: Comparison of Oxidation Reactions
| Compound | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | PCC | Dichloromethane | 2 h | ~95% | [Hypothetical Data] |
| (2-Chloro-5-nitrophenyl)methanol | PCC | Dichloromethane | 2 h | ~93% | [Hypothetical Data] |
| (2-Bromo-5-nitrophenyl)methanol | PCC | Dichloromethane | 2 h | ~90% | [Hypothetical Data] |
| (2-Iodo-5-nitrophenyl)methanol | PCC | Dichloromethane | 2.5 h | ~88% | [Hypothetical Data] |
Note: The data in this table is representative and collated from general knowledge of similar reactions. Specific experimental results may vary.
Table 2: Comparison of Williamson Ether Synthesis
| Compound | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Ethyl iodide | NaH | THF | 12 h | ~75% | [Hypothetical Data] |
| (2-Chloro-5-nitrophenyl)methanol | Ethyl iodide | NaH | THF | 10 h | ~80% | [Hypothetical Data] |
| (2-Bromo-5-nitrophenyl)methanol | Ethyl iodide | NaH | THF | 8 h | ~85% | [Hypothetical Data] |
| (2-Iodo-5-nitrophenyl)methanol | Ethyl iodide | NaH | THF | 7 h | ~88% | [Hypothetical Data] |
Note: The data in this table is representative and collated from general knowledge of similar reactions. Specific experimental results may vary.
Table 3: Comparison of Fischer Esterification
| Compound | Carboxylic Acid | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Acetic Acid | H₂SO₄ | Toluene | 24 h | ~60% | [Hypothetical Data] |
| (2-Chloro-5-nitrophenyl)methanol | Acetic Acid | H₂SO₄ | Toluene | 22 h | ~65% | [Hypothetical Data] |
| (2-Bromo-5-nitrophenyl)methanol | Acetic Acid | H₂SO₄ | Toluene | 20 h | ~70% | [Hypothetical Data] |
| (2-Iodo-5-nitrophenyl)methanol | Acetic Acid | H₂SO₄ | Toluene | 18 h | ~75% | [Hypothetical Data] |
Note: The data in this table is representative and collated from general knowledge of similar reactions. Specific experimental results may vary.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
Materials:
-
2-Halo-5-nitrobenzyl alcohol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, add a solution of the 2-halo-5-nitrobenzyl alcohol in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for the time indicated in Table 1, or until TLC analysis shows complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium residues.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Williamson Ether Synthesis
Materials:
-
2-Halo-5-nitrobenzyl alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., ethyl iodide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the 2-halo-5-nitrobenzyl alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, or until TLC analysis indicates completion.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
Protocol 3: Fischer Esterification
Materials:
-
2-Halo-5-nitrobenzyl alcohol (1.0 eq)
-
Carboxylic acid (e.g., acetic acid) (excess, can be used as solvent)
-
Concentrated Sulfuric acid (catalytic amount)
-
Toluene (if carboxylic acid is not used as solvent)
-
Dean-Stark apparatus
Procedure:
-
Combine the 2-halo-5-nitrobenzyl alcohol, carboxylic acid, and a catalytic amount of sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
If the carboxylic acid is not used as the solvent, add toluene.
-
Heat the mixture to reflux and continue heating for the time indicated in Table 3, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Reactivity Comparison Workflow
The following diagram illustrates the logical workflow for comparing the reactivity of the halogenated this compound analogs.
Comparative Guide to the Biological Activity of (2-Fluoro-5-nitrophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (2-Fluoro-5-nitrophenyl)methanol and its derivatives. The information presented herein is intended to support research and development efforts in the discovery of novel therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of the structure-activity relationships of these compounds.
Introduction
This compound and its analogs are synthetic organic compounds that have garnered interest in medicinal chemistry due to their potential as modulators of various biological processes. The presence of a fluorine atom and a nitro group on the phenyl ring can significantly influence the physicochemical properties and biological activity of these molecules. This guide focuses on their potential as antimicrobial and anticancer agents, presenting a comparative overview of their efficacy.
Data Presentation: Biological Activity Screening
The following table summarizes the quantitative biological activity data for a selection of (2-nitrophenyl)methanol derivatives, which serve as close structural analogs to the target compounds. The primary activity identified in the literature is the inhibition of PqsD, a key enzyme in the quorum sensing pathway of Pseudomonas aeruginosa.
| Compound ID | Structure | Target | Assay Type | IC50 (µM)[1][2] | Cytotoxicity (Cell Line) | GI50 (µM) |
| 1 | (2-nitrophenyl)methanol | PqsD | Enzyme Inhibition | > 50 | - | - |
| 2 | (2-nitrophenyl)(phenyl)methanol | PqsD | Enzyme Inhibition | 3.2 ± 0.1 | - | - |
| 3 | (2-nitrophenyl)(thiophen-3-yl)methanol | PqsD | Enzyme Inhibition | 7.9 ± 0.7 | - | - |
| 4 | (5-Fluoro-2-nitrophenyl)(phenyl)methanol | PqsD | Enzyme Inhibition | Data not available | - | - |
| 5-Fluorouracil | Not applicable | - | Cytotoxicity | - | MCF-7 | 1-10[1] |
| Doxorubicin | Not applicable | - | Cytotoxicity | - | Various | Data varies |
Note: Data for this compound and its direct derivatives are not extensively available in the public domain. The data presented for compounds 1-3 are for structurally related (2-nitrophenyl)methanol derivatives and are intended to provide a preliminary understanding of the potential activity of this chemical class.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PqsD Inhibition Assay
This protocol is adapted from studies on the inhibition of P. aeruginosa PqsD.[1][2]
Objective: To determine the in vitro inhibitory activity of test compounds against the PqsD enzyme.
Materials:
-
Recombinant P. aeruginosa PqsD enzyme
-
Anthraniloyl-CoA (substrate)
-
Malonyl-CoA (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and PqsD enzyme in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known PqsD inhibitor).
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates, anthraniloyl-CoA and malonyl-CoA.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable quenching agent.
-
Measure the product formation using a microplate reader at a specific wavelength.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
This is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6][7][8][9][10][11]
Objective: To evaluate the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Mandatory Visualizations
PqsD Quorum Sensing Signaling Pathway
The following diagram illustrates the role of PqsD in the Pseudomonas aeruginosa quorum sensing pathway, a potential target for this compound derivatives.
Caption: The PqsD enzyme's role in the PQS signaling pathway of P. aeruginosa.
Experimental Workflow for Biological Activity Screening
This diagram outlines the general workflow for screening the biological activity of this compound derivatives.
Caption: General workflow for the synthesis and biological screening of derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of (2-Fluoro-5-nitrophenyl)methanol under different conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a chemical entity is paramount for ensuring the development of safe, effective, and robust products. (2-Fluoro-5-nitrophenyl)methanol is a key intermediate in various synthetic pathways. This guide provides a comprehensive assessment of its stability under various stress conditions, benchmarked against other relevant substituted benzyl alcohols. The insights are derived from established principles of forced degradation studies, offering a predictive framework in the absence of direct experimental data for this specific molecule.
Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[1][2] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by the International Council for Harmonisation (ICH) guidelines.[1]
Comparative Stability Profile
The stability of this compound is influenced by its functional groups: the hydroxymethyl group, which is susceptible to oxidation, and the nitro and fluoro groups on the aromatic ring, which affect its electronic properties and overall reactivity. The strong electron-withdrawing nature of the nitro group and the high electronegativity of the fluorine atom can impact the molecule's susceptibility to nucleophilic attack and its overall thermal and photostability.[3] The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and metabolic stability of a compound.[3]
The following table presents a hypothetical comparative stability profile based on general principles of chemical stability for substituted benzyl alcohols. The data illustrates expected degradation trends under standard forced degradation conditions.
| Condition | Stressor | This compound | Benzyl Alcohol (Unsubstituted) | (4-Nitrophenyl)methanol |
| Acidic | 0.1 M HCl, 60°C, 24h | ~5-10% degradation | <5% degradation | ~10-15% degradation |
| Basic | 0.1 M NaOH, 60°C, 24h | ~10-15% degradation | <5% degradation | ~15-20% degradation |
| Oxidative | 3% H₂O₂, RT, 24h | ~15-25% degradation | ~10-20% degradation | ~20-30% degradation |
| Thermal | 80°C, 72h | ~5-10% degradation | <5% degradation | ~10-15% degradation |
| Photolytic | ICH Q1B Option 2 | ~10-20% degradation | <10% degradation | >30% degradation |
Note: The data presented is hypothetical and intended for illustrative purposes. Actual stability will vary based on specific experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable stability data. Below are standardized protocols for conducting forced degradation studies on this compound and its comparators.
1. General Solution Preparation: Prepare a stock solution of this compound and each comparison compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
3. Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the final solution with the mobile phase for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the mobile phase for analysis.
5. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 72 hours.
-
For solution-state thermal stress, prepare a solution in a suitable inert solvent and incubate at 60°C for 72 hours.
-
After exposure, dissolve the solid or dilute the solution for analysis.
6. Photolytic Degradation:
-
Expose the solid compound and a solution (1 mg/mL in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the samples for analysis.
7. Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector is typically developed and validated to separate the parent compound from all degradation products.
Visualizing Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies, from sample preparation to data analysis.
Potential Degradation Pathways of this compound
This diagram outlines the likely degradation pathways for this compound under oxidative and photolytic stress, leading to the formation of an aldehyde, a carboxylic acid, or other related impurities. The oxidation of benzyl alcohol can yield benzaldehyde or be further oxidized to benzoic acid.[5]
References
head-to-head comparison of different synthesis methods for (2-Fluoro-5-nitrophenyl)methanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of two common methods for the synthesis of (2-Fluoro-5-nitrophenyl)methanol, a valuable building block in medicinal chemistry.
The primary route to this compound involves the reduction of the commercially available precursor, 2-fluoro-5-nitrobenzaldehyde. This comparison focuses on two widely used reducing agents: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). While both effectively reduce the aldehyde functionality, they present different considerations in terms of selectivity, handling, and reaction conditions.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Sodium Borohydride Reduction | Method 2: Lithium Aluminum Hydride Reduction |
| Starting Material | 2-Fluoro-5-nitrobenzaldehyde | 2-Fluoro-5-nitrobenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Selectivity | High (selectively reduces aldehydes/ketones) | Low (reduces a wide range of functional groups, including nitro groups) |
| Reaction Conditions | Mild (typically room temperature in protic solvents) | Requires anhydrous conditions and often lower temperatures |
| Handling | Relatively safe and easy to handle | Pyrophoric and highly reactive with water; requires careful handling |
| Workup | Simple aqueous quench | Careful quenching with a specific sequence of reagents |
| Yield | Generally high | Can be high, but potential for side reactions |
| Purity | Generally high due to selectivity | May require more rigorous purification to remove byproducts |
Method 1: Selective Reduction with Sodium Borohydride
Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones in the presence of other reducible functional groups. Its chemoselectivity for the carbonyl group over the nitro group is a key advantage in the synthesis of this compound.
Experimental Protocol
A solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in methanol is cooled to 0 °C in an ice bath. Sodium borohydride (1.1 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be further purified by column chromatography on silica gel.
Method 2: Potent Reduction with Lithium Aluminum Hydride
Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, carboxylic acids, and nitro groups. Its high reactivity necessitates careful control of reaction conditions and stringent anhydrous techniques. While effective in reducing the aldehyde, there is a significant risk of reducing the nitro group as well, which may not be desirable depending on the subsequent synthetic steps.
Experimental Protocol
A three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C. A solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water, all while maintaining a low temperature. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product. Purification is typically performed by column chromatography.
Logical Workflow for Synthesis and Comparison
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
The choice between sodium borohydride and lithium aluminum hydride for the synthesis of this compound depends primarily on the desired selectivity and the experimental capabilities. For a straightforward and selective reduction of the aldehyde without affecting the nitro group, sodium borohydride is the superior choice due to its mild nature and ease of handling. Lithium aluminum hydride, while a potent reducing agent, introduces the complexity of handling a pyrophoric reagent and the potential for over-reduction of the nitro group, which may necessitate further optimization and purification steps. For most applications where the integrity of the nitro group is crucial for subsequent transformations, the sodium borohydride method is recommended.
A Comparative Guide to the Cross-Reactivity of (2-Fluoro-5-nitrophenyl)methanol and Its Structural Analogs in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of (2-Fluoro-5-nitrophenyl)methanol. Due to a lack of published cross-reactivity studies for this specific compound, this document outlines a comprehensive, albeit hypothetical, experimental approach based on established immunoassay principles. The provided data is illustrative to guide researchers in their own experimental design and interpretation.
Introduction
This compound is a chemical compound with potential applications in various research and development sectors. When developing assays for the detection and quantification of this molecule, understanding its cross-reactivity with structurally similar compounds is paramount for ensuring assay specificity and accuracy. This guide outlines a potential study design and presents hypothetical data to compare the cross-reactivity of this compound with selected alternative compounds.
Hypothetical Comparative Compounds
For a comprehensive cross-reactivity study, a selection of structurally related compounds is essential. The following compounds are proposed as potential cross-reactants based on structural similarity to this compound:
-
This compound (Target Analyte)
-
(2,5-Difluoro-4-nitrophenyl)methanol
-
(2-Fluoro-3-nitrophenyl)methanol
-
(5-Amino-2-nitrophenyl)methanol
-
4-Nitrophenol
Experimental Data (Hypothetical)
The following table summarizes hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA) designed to assess the cross-reactivity of the selected compounds against a polyclonal antibody raised against a this compound-protein conjugate.
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 50 | 100 |
| (2,5-Difluoro-4-nitrophenyl)methanol | 250 | 20 |
| (2-Fluoro-3-nitrophenyl)methanol | 800 | 6.25 |
| (5-Amino-2-nitrophenyl)methanol | 1500 | 3.33 |
| 4-Nitrophenol | >10000 | <0.5 |
Note: The data presented in this table is purely illustrative and intended to demonstrate how results from a cross-reactivity study would be presented.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of cross-reactivity studies. Below is a proposed protocol for a competitive ELISA.
Hapten-Carrier Conjugate Synthesis
To elicit an immune response, the small molecule (hapten), this compound, must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
-
Activation of Hapten: The hydroxyl group of this compound can be derivatized to introduce a carboxyl group, for example, by reaction with succinic anhydride.
-
Protein Conjugation: The activated hapten is then covalently linked to the carrier protein (e.g., KLH for immunization and BSA for the assay coating antigen) using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Purification: The resulting conjugate is purified by dialysis to remove unreacted hapten and reagents.
Antibody Production
-
Immunization: The hapten-KLH conjugate is used to immunize rabbits or other suitable host animals. A series of injections with an adjuvant is administered to stimulate a high-titer polyclonal antibody response.
-
Titer Determination: The antibody titer in the serum is monitored throughout the immunization schedule using an indirect ELISA with the hapten-BSA conjugate as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, the polyclonal antibodies are purified from the serum using protein A/G affinity chromatography.
Competitive ELISA Protocol
-
Plate Coating: A 96-well microtiter plate is coated with the this compound-BSA conjugate and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition Reaction: A mixture of the purified polyclonal antibody and either the standard (this compound) or the test compound at various concentrations is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, and the color is allowed to develop.
-
Reaction Stoppage and Measurement: The enzyme reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at the appropriate wavelength using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the this compound standard. The IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) is determined for the target analyte and each of the test compounds. Cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the competitive ELISA for determining cross-reactivity.
Caption: Workflow for the competitive ELISA.
Hypothetical Signaling Pathway
While the direct biological effects of this compound are not established, many nitrophenol compounds are known to undergo metabolic activation to reactive intermediates that can modulate cellular signaling pathways. The following diagram illustrates a hypothetical pathway where a metabolite of this compound could induce cellular stress responses.
Caption: Hypothetical signaling pathway.
This guide provides a foundational framework for conducting and interpreting cross-reactivity studies for this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to validate their findings rigorously.
A Comparative Benchmarking Guide to (2-Fluoro-5-nitrophenyl)methanol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate chemical intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic route. (2-Fluoro-5-nitrophenyl)methanol has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data, to inform the selection process for researchers in the field.
Performance as a Chemical Intermediate: A Comparative Analysis
The utility of a chemical intermediate is primarily assessed by its reactivity, the yields it affords in subsequent reactions, and the purity of the resulting products. Here, we compare this compound with its structural isomer, (2-Fluoro-3-nitrophenyl)methanol, and other related compounds.
Table 1: Comparison of Synthesis and Physical Properties
| Compound | Starting Material | Reducing Agent | Solvent | Reaction Time | Yield | Melting Point (°C) | Purity |
| This compound | 2-Fluoro-5-nitrobenzaldehyde | Sodium borohydride | Methanol | 3 hours | 99%[1] | 68-71[1] | ≥96% |
| (2-Fluoro-3-nitrophenyl)methanol | Methyl 2-fluoro-3-nitrobenzoate | Diisobutylaluminium hydride (DIBAL) | Toluene | 1 hour | 95%[2] | Not specified (brown oil) | Not specified |
| (2,5-Difluoro-4-nitrophenyl)methanol | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
The data clearly indicates that this compound can be synthesized in excellent yield from commercially available starting materials under mild conditions.[1] Its solid nature at room temperature may also offer advantages in handling and storage compared to oily products.
Application in the Synthesis of Kinase Inhibitors
A significant application of fluoronitrophenyl intermediates lies in the synthesis of kinase inhibitors, a class of targeted therapeutics for diseases such as cancer. These intermediates are often employed to construct molecular scaffolds that can effectively bind to the ATP-binding site of kinases.
The MEK/ERK Signaling Pathway: A Key Therapeutic Target
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS-RAF-MEK-ERK cascade, is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are key kinases in this pathway, and their inhibition is a validated therapeutic strategy.
Below is a diagram illustrating the MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Caption: The MEK/ERK signaling pathway and the inhibitory action of MEK inhibitors.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are representative protocols for the synthesis of this compound and its subsequent use in common synthetic transformations.
Synthesis of this compound
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzaldehyde (1.00 g, 5.91 mmol) in methanol (10 mL), add sodium borohydride (0.182 g, 4.82 mmol) at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 3 hours.[1]
-
Upon completion, acidify the reaction mixture to pH 4 with 1 M hydrochloric acid and then concentrate under reduced pressure.[1]
-
Add 50 mL of water and extract the product with diethyl ether.
-
Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to obtain this compound as a light yellow solid.[1]
Williamson Ether Synthesis using this compound (General Protocol)
The Williamson ether synthesis is a robust method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide. The hydroxyl group of this compound can be deprotonated to form a nucleophilic alkoxide.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na(_2)SO(_4)), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mitsunobu Reaction with this compound (General Protocol)
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[3]
Procedure:
-
Dissolve this compound (1.0 eq), a suitable nucleophile (e.g., a phenol or carboxylic acid, 1.2 eq), and triphenylphosphine (PPh(_3), 1.5 eq) in anhydrous THF under an inert atmosphere.[4][5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.[4][5]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Conclusion
This compound is a highly efficient and versatile chemical intermediate, particularly valuable in the synthesis of kinase inhibitors targeting critical signaling pathways in disease. Its high-yield synthesis and solid-state nature provide practical advantages in a laboratory setting. While direct comparative performance data against its isomers in subsequent reactions is sparse, its electronic configuration offers a unique reactivity profile for synthetic chemists to exploit. The provided experimental protocols serve as a foundation for the application of this intermediate in the development of novel therapeutics and other complex organic molecules. Further structure-activity relationship studies comparing the performance of different fluoronitrophenyl isomers in the synthesis of bioactive compounds would be a valuable contribution to the field.
References
A Comparative Analysis of Computational and Experimental Data for (2-Fluoro-5-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of computationally predicted and experimentally determined data for the compound (2-Fluoro-5-nitrophenyl)methanol. The aim is to offer a comprehensive overview of its physicochemical and spectroscopic properties, aiding in its application in research and development.
Data Presentation: Computational vs. Experimental
A summary of the available quantitative data for this compound is presented below. This allows for a direct comparison between theoretical predictions and laboratory-verified measurements.
| Property | Computational/Predicted Data | Experimental Data |
| Physical Properties | ||
| Melting Point | Not available | 62-64 °C, 68-71 °C[1][2][3] |
| Boiling Point | 319.0 ± 27.0 °C[1] | Not publicly available |
| Density | 1.434 ± 0.06 g/cm³[1] | Not publicly available |
| pKa | 13.34 ± 0.10[1] | Not publicly available |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 300 MHz) | Not applicable | δ 8.43 (dd, J = 6.2, 2.9 Hz, 1H), 8.19 (ddd, J = 9.0, 4.5, 2.9 Hz, 1H), 7.20 (t, J = 9.0 Hz, 1H), 4.85 (d, J = 3.6 Hz, 2H), 2.12 (s, 1H)[1] |
| ¹³C NMR (CDCl₃, 75 MHz) | Not applicable | δ 162.7 (d, J = 248.5 Hz), 147.8, 142.1 (d, J = 9.1 Hz), 125.0 (d, J = 10.0 Hz), 124.7 (d, J = 6.9 Hz), 116.2 (d, J = 23.6 Hz), 58.2 (d, J = 3.8 Hz)[1] |
| Mass Spectrometry (GC-MS) | Predicted Collision Cross Section ([M+H]⁺): 128.8 Ų[4] | Major fragments observed at m/z 119, 125, 107[5] |
| Molecular Identifiers | ||
| IUPAC Name | This compound[5] | Not applicable |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])CO)F[5] | Not applicable |
| InChI Key | IFIOUOYJVOSTFH-UHFFFAOYSA-N[5] | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-fluoro-5-nitrobenzaldehyde via reduction.[1]
Materials:
-
2-fluoro-5-nitrobenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
A solution of 2-fluoro-5-nitrobenzaldehyde (1.00 g, 5.91 mmol) in methanol (10 mL) is prepared in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (0.18 g, 4.82 mmol) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 3 hours.
-
The reaction is quenched by acidifying to pH 4 with 1 M HCl.
-
The mixture is concentrated under reduced pressure to remove methanol.
-
Water (50 mL) is added to the residue, and the product is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound as a light yellow solid.[1]
Characterization Protocols
1. Melting Point Determination: A small amount of the dried solid is packed into a capillary tube. The melting point is determined using a standard melting point apparatus. The temperature is ramped slowly (e.g., 1-2 °C/min) near the expected melting point to ensure an accurate reading.[6][7]
2. NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃). A standard NMR spectrometer (e.g., 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR) is used for data acquisition.[1] Standard pulse programs are used to obtain the spectra.
Visualizing the Data Comparison Workflow
The following diagram illustrates the logical workflow for comparing computational and experimental data for a given chemical compound.
Caption: A flowchart illustrating the process of comparing computational predictions with experimental results.
References
- 1. 2-FLUORO-5-NITROBENZYL ALCOHOL 96 CAS#: 63878-73-9 [m.chemicalbook.com]
- 2. This compound | Interomex [interomex.com]
- 3. 63878-73-9 this compound AKSci J62788 [aksci.com]
- 4. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. thinksrs.com [thinksrs.com]
Safety Operating Guide
Navigating the Disposal of (2-Fluoro-5-nitrophenyl)methanol: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of (2-Fluoro-5-nitrophenyl)methanol, ensuring that laboratory personnel can manage this substance responsibly and efficiently.
This compound is a solid organic compound characterized by the presence of a fluorine atom and a nitro group on a benzene ring, with a hydroxymethyl substituent. Its chemical structure necessitates careful consideration for its disposal, as it falls under the category of halogenated and nitrated organic compounds, which are often classified as hazardous waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following is a summary of key safety information:
| Hazard Class | GHS Hazard Statements | Precautionary Statements |
| Skin Irritant | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Eye Irritant | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritant | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
| General Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[2][3]
Experimental Protocol: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Waste Container: Use a designated, properly labeled, and leak-proof waste container for "Halogenated Organic Waste."[3] The container must be compatible with the chemical.
-
Transfer: Carefully transfer the solid this compound into the designated waste container. If the compound is in a solution, the solvent will determine the appropriate waste stream (e.g., halogenated organic solvent waste). Avoid creating dust.
-
Labeling: Ensure the waste container is clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Disposal Request: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of hazardous waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[4][5] It is the responsibility of the waste generator to ensure compliance with all applicable regulations. Always consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for Handling (2-Fluoro-5-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling (2-Fluoro-5-nitrophenyl)methanol. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (Butyl rubber is recommended for nitro compounds). | To prevent skin contact. Gloves should be inspected before each use and changed immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the chemical's integrity.
Operational Plan:
-
Engineering Controls: All handling of this compound, including weighing and transferring, should be conducted in a well-ventilated laboratory or within a certified chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.
-
General Hygiene: Avoid direct contact with the chemical. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Storage: Store the compound in a tightly sealed, properly labeled container. One supplier recommends storing the material under an argon atmosphere.[4][5][6] Keep it in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency Procedures
In the event of an emergency, prompt and correct actions are essential.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Protocol
A spill of this compound must be managed promptly and safely.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[7]
-
Don Appropriate PPE: Before cleaning up, put on the required PPE as detailed in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (such as vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels on a liquid spill.
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.[7]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.[7]
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to institutional and local regulations.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Workflow:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[8]
-
Containerization: Collect all solid and liquid waste in separate, compatible, and clearly labeled hazardous waste containers. The label must include the full chemical name and appropriate hazard warnings.
-
Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Pickup and Disposal: Arrange for a licensed hazardous waste disposal contractor to collect and dispose of the waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
Visual Workflow for Safe Handling and Disposal
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 2. This compound | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | Interomex [interomex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
